1-Boc-3,3-difluoro-D-proline
Description
Properties
Molecular Formula |
C10H15F2NO4 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |
InChI Key |
KYKGTPMAQQHAOU-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H]1C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Boc-3,3-difluoro-D-proline from 3,4-dehydroproline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, multi-step synthesis strategy for the preparation of 1-Boc-3,3-difluoro-D-proline, a valuable fluorinated amino acid derivative, starting from the readily available precursor, 3,4-dehydroproline. The synthesis involves a four-step reaction sequence: protection of the starting material, regio- and stereoselective hydroxylation, oxidation to a key keto-intermediate, and subsequent deoxyfluorination, followed by a final deprotection step. This guide provides detailed experimental protocols for each key transformation, supported by quantitative data and a logical workflow diagram.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The initial step involves the protection of both the amine and carboxylic acid functionalities of 3,4-dehydro-D-proline to ensure compatibility with subsequent reagents. The core of the synthesis then hinges on the conversion of the double bond to a geminal difluoro group at the C3 position. This is achieved through a hydroboration-oxidation to introduce a hydroxyl group, which is then oxidized to a ketone. The key fluorination step is accomplished by a deoxofluorination reaction of the keto-proline derivative. Finally, selective deprotection of the ester yields the target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-3,4-dehydro-D-proline Methyl Ester
This initial step protects the amine group with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl ester.
Methodology:
-
Boc Protection: To a solution of 3,4-dehydro-D-proline in a suitable solvent such as a mixture of dioxane and water, add sodium hydroxide. Then, add di-tert-butyl dicarbonate (Boc)₂O and stir the reaction mixture at room temperature.
-
Esterification: After completion of the Boc protection, the resulting N-Boc-3,4-dehydro-D-proline is esterified. To a solution of the N-Boc protected acid in a solvent like methanol, add a methylating agent such as trimethylsilyldiazomethane or use a Fischer esterification protocol with methanol and a catalytic amount of acid.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-Boc-3,4-dehydro-D-proline methyl ester.
| Reagent/Solvent | Molar Equivalent/Volume |
| 3,4-dehydro-D-proline | 1.0 |
| Di-tert-butyl dicarbonate | 1.1 |
| Sodium Hydroxide | 1.1 |
| Dioxane/Water | Appropriate volume |
| Trimethylsilyldiazomethane | 1.2 |
| Methanol/Toluene | Appropriate volume |
Step 2: Synthesis of 1-Boc-3-hydroxy-D-proline Methyl Ester via Hydroboration-Oxidation
This step introduces a hydroxyl group at the C3 position with anti-Markovnikov regioselectivity.
Methodology:
-
To a solution of 1-Boc-3,4-dehydro-D-proline methyl ester in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
After the hydroboration is complete, cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Stir the mixture at room temperature until the oxidation is complete.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Reagent/Solvent | Molar Equivalent/Volume |
| 1-Boc-3,4-dehydro-D-proline methyl ester | 1.0 |
| Borane-tetrahydrofuran complex (1 M in THF) | 1.1 |
| Tetrahydrofuran (anhydrous) | Appropriate volume |
| Sodium Hydroxide (3 M aqueous solution) | 1.5 |
| Hydrogen Peroxide (30% aqueous solution) | 1.5 |
Step 3: Synthesis of 1-Boc-3-oxo-D-proline Methyl Ester via Oxidation
The secondary alcohol is oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) to avoid epimerization.
Methodology:
-
To a solution of 1-Boc-3-hydroxy-D-proline methyl ester in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Reagent/Solvent | Molar Equivalent/Volume |
| 1-Boc-3-hydroxy-D-proline methyl ester | 1.0 |
| Dess-Martin periodinane | 1.5 |
| Dichloromethane (anhydrous) | Appropriate volume |
Step 4: Synthesis of this compound Methyl Ester via Deoxyfluorination
The key geminal difluorination is achieved using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methodology:
-
To a solution of 1-Boc-3-oxo-D-proline methyl ester in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The mixture is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
| Reagent/Solvent | Molar Equivalent/Volume |
| 1-Boc-3-oxo-D-proline methyl ester | 1.0 |
| Diethylaminosulfur trifluoride (DAST) | 2.0 - 3.0 |
| Dichloromethane (anhydrous) | Appropriate volume |
Step 5: Synthesis of this compound via Saponification
The final step involves the selective hydrolysis of the methyl ester to the carboxylic acid.
Methodology:
-
To a solution of this compound methyl ester in a mixture of THF and water, add lithium hydroxide monohydrate.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
The reaction mixture is then acidified to a pH of approximately 3-4 with a dilute acid such as 1 N HCl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the final product.
| Reagent/Solvent | Molar Equivalent/Volume |
| This compound methyl ester | 1.0 |
| Lithium hydroxide monohydrate | 1.5 |
| Tetrahydrofuran/Water | Appropriate volume |
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are estimates based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Protection | 3,4-dehydro-D-proline | 1-Boc-3,4-dehydro-D-proline methyl ester | 85-95 |
| 2 | Hydroboration-Oxidation | 1-Boc-3,4-dehydro-D-proline methyl ester | 1-Boc-3-hydroxy-D-proline methyl ester | 70-85 |
| 3 | Oxidation | 1-Boc-3-hydroxy-D-proline methyl ester | 1-Boc-3-oxo-D-proline methyl ester | 80-95 |
| 4 | Deoxyfluorination | 1-Boc-3-oxo-D-proline methyl ester | This compound methyl ester | 50-70 |
| 5 | Deprotection | This compound methyl ester | This compound | >90 |
Logical Relationships in Key Transformations
The following diagram illustrates the key chemical transformations and the logical progression of the intermediates in the synthesis.
1H and 19F NMR characterization of 1-Boc-3,3-difluoro-D-proline
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 1-Boc-3,3-difluoro-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable synthetic building block in medicinal chemistry and drug development. The introduction of geminal difluoro groups into amino acids can significantly modulate their conformational preferences, metabolic stability, and binding affinities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for the structural elucidation and conformational analysis of such fluorinated molecules. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive probe that is free from endogenous background in biological systems.[1][2][3] This guide provides a detailed overview of the ¹H and ¹⁹F NMR characterization of this compound, including representative data, experimental protocols, and a workflow for analysis.
Data Presentation: Representative NMR Data
The presence of the electron-withdrawing fluorine atoms and the conformational constraints of the pyrrolidine ring significantly influence the chemical shifts and coupling constants. The Boc protecting group often leads to the observation of two distinct sets of signals (rotamers) due to slow rotation around the carbamate C-N bond on the NMR timescale.
Table 1: Representative ¹H NMR Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) | Integration |
| H-2 (α-H) | 4.45 - 4.60 | m | - | 1H |
| H-4 (β-H₂) | 2.50 - 2.80 | m | - | 2H |
| H-5 (δ-H₂) | 3.60 - 3.85 | m | - | 2H |
| Boc (-C(CH₃)₃) | 1.48 / 1.45 | s | - | 9H |
| COOH | 9.5 - 11.0 | br s | - | 1H |
Note: The chemical shifts for the pyrrolidine ring protons (H-2, H-4, H-5) are expected to be complex multiplets due to proton-proton and proton-fluorine couplings. The presence of two distinct signals for the Boc group indicates the presence of rotamers.
Table 2: Representative ¹⁹F NMR Data for this compound
Solvent: CDCl₃, Frequency: 376 MHz, ¹H-decoupled
| Fluorine Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) |
| F-3 (axial) | -95.0 | d | JFF = 240 |
| F-3 (equatorial) | -105.0 | d | JFF = 240 |
Note: The two fluorine atoms at the C-3 position are diastereotopic and are expected to have different chemical shifts. They will appear as a pair of doublets (an 'AB quartet') due to the large geminal fluorine-fluorine coupling (²JFF), which is typically in the range of 230-260 Hz. The exact chemical shifts are highly sensitive to the local electronic environment and ring conformation.[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following protocols are standard for the analysis of fluorinated amino acid derivatives.
Sample Preparation
-
Compound Purity : Ensure the sample of this compound is of high purity (≥98%), as impurities can complicate spectral interpretation.[6]
-
Solvent Selection : Dissolve 10-15 mg of the compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial characterization. Other solvents like DMSO-d₆ or Methanol-d₄ can be used to investigate solvent effects on conformation.
-
Internal Standard : For precise ¹⁹F chemical shift referencing, an internal standard is not always necessary as modern spectrometers can use an external reference or the deuterium lock frequency. If required, a common standard is trifluorotoluene (-63.72 ppm) or trifluoroacetic acid (-76.55 ppm) relative to CFCl₃ (0 ppm).[7] For ¹H NMR, tetramethylsilane (TMS) is the standard reference (0 ppm).
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H and ¹⁹F frequencies.
-
¹H NMR Spectroscopy :
-
Experiment : A standard 1D proton experiment is typically sufficient.
-
Acquisition Parameters :
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
-
¹⁹F NMR Spectroscopy :
-
Experiment : A standard 1D fluorine experiment is performed. For simplification and to confirm couplings, both proton-coupled and proton-decoupled spectra should be acquired.
-
Acquisition Parameters :
-
Spectral Width: A wide range should be set initially (e.g., +50 to -250 ppm) to ensure all signals are captured, given the broad chemical shift range of fluorine.[2]
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 32-64 for good signal-to-noise.
-
-
-
Data Processing : Apply a standard exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹⁹F) to improve signal-to-noise, followed by Fourier transformation. Phase and baseline correct the resulting spectra.
Visualization of Experimental Workflow
The logical flow from sample preparation to final data analysis is a critical component of systematic characterization.
Caption: Workflow for NMR characterization of this compound.
Conclusion
The ¹H and ¹⁹F NMR characterization of this compound provides unambiguous structural confirmation and offers deep insights into its conformational behavior. The diastereotopic nature of the C3 fluorine atoms gives rise to a distinct signature in the ¹⁹F NMR spectrum, characterized by a large geminal coupling constant. For professionals in drug discovery, understanding these spectral features is paramount for quality control, reaction monitoring, and for correlating molecular conformation with biological activity. The protocols and representative data presented herein serve as a comprehensive guide for the analysis of this and other related fluorinated proline analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic and Synthetic Profile of 1-Boc-3,3-difluoro-D-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Boc-3,3-difluoro-D-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs, such as 3,4-difluoro- and 4,4-difluoro-proline derivatives, to present an inferred but detailed spectroscopic profile and a plausible synthetic protocol.
Physicochemical Properties
| Property | Value |
| CAS Number | 2165637-44-3[1] |
| Molecular Formula | C₁₀H₁₅F₂NO₄[1] |
| Molecular Weight | 251.23 g/mol [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on data from analogous fluorinated proline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.4 | m | Hα |
| ~3.6 - 3.9 | m | Hδ |
| ~2.2 - 2.6 | m | Hβ |
| ~1.4 | s | Boc (tert-butyl) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C=O (acid) |
| ~154 | C=O (Boc) |
| ~115 - 125 (t) | Cγ (CF₂) |
| ~80 | C(CH₃)₃ (Boc) |
| ~58 - 60 | Cα |
| ~46 - 48 | Cδ |
| ~35 - 40 (t) | Cβ |
| ~28 | C(CH₃)₃ (Boc) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity |
| -90 to -110 | m |
Mass Spectrometry (MS)
-
Expected [M-H]⁻: ~250.09
-
Expected [M+Na]⁺: ~274.08
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (Boc) |
| ~1700 - 1750 | C=O stretch (acid and Boc) |
| ~1100 - 1200 | C-F stretch |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and spectroscopic analysis of similar fluorinated proline derivatives and serve as a guide for the preparation and characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the deoxofluorination of a corresponding β-keto proline derivative.[2]
Materials:
-
N-Boc-3-oxo-D-proline methyl ester
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Fluorination: To a solution of N-Boc-3-oxo-D-proline methyl ester in DCM at 0 °C, add DAST dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3,3-difluoro-D-proline methyl ester.
-
Saponification: Dissolve the methyl ester in a mixture of MeOH and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Final Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to afford this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
¹H NMR: Standard acquisition parameters.
-
¹³C NMR: Proton-decoupled with a sufficient number of scans for adequate signal-to-noise.
-
¹⁹F NMR: Proton-decoupled, referenced to an external standard (e.g., CFCl₃).
-
Mass Spectrometry:
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in both positive and negative ion modes.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Infrared Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (e.g., NaCl).
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Visualizations
References
Unveiling the Structural Landscape: An In-depth Guide to Peptides Containing 3,3-Difluoroproline
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique stereoelectronic properties of fluorine can profoundly influence peptide conformation, stability, and biological activity. Among these modified amino acids, 3,3-difluoroproline stands out for its potential to enforce specific backbone geometries. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and structural analysis of peptides containing 3,3-difluoroproline, drawing upon available research to offer insights for its application in peptide design and development.
Synthesis of 3,3-Difluoroproline
The synthesis of 3,3-difluoroproline is a multi-step process that has been approached through various routes. A common strategy involves the fluorination of a suitable proline precursor. One reported method utilizes a cyclic α-amino-β-keto ester scaffold, which is then subjected to deoxyfluorination.
A generalized workflow for the synthesis of 3,3-difluoroproline is outlined below. This process typically starts from a readily available precursor and involves several key transformations to introduce the gem-difluoro moiety at the C3 position of the proline ring.
Experimental Protocols
While specific experimental details for the crystallization of peptides containing 3,3-difluoroproline are not extensively documented in publicly available literature, general protocols for the synthesis and crystallization of fluorinated peptides can be adapted.
Peptide Synthesis
Peptides incorporating 3,3-difluoroproline can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Table 1: General Protocol for Solid-Phase Peptide Synthesis of a 3,3-Difluoroproline-Containing Peptide
| Step | Procedure | Reagents and Solvents | Notes |
| 1. Resin Swelling | Swell the resin in an appropriate solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Swelling for 30-60 minutes is typically sufficient. |
| 2. Fmoc Deprotection | Remove the Fmoc protecting group from the resin-bound amino acid. | 20% Piperidine in DMF | Treatment for 5-10 minutes, repeated once. |
| 3. Washing | Wash the resin to remove excess reagents. | DMF, DCM, Isopropanol | Thorough washing is crucial for high purity. |
| 4. Amino Acid Coupling | Couple the next Fmoc-protected amino acid, including Fmoc-3,3-difluoroproline-OH. | Coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA), DMF | Double coupling may be necessary for hindered amino acids. |
| 5. Washing | Wash the resin to remove unreacted reagents. | DMF, DCM | --- |
| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence. | --- | --- |
| 7. Final Deprotection | Remove the N-terminal Fmoc group. | 20% Piperidine in DMF | --- |
| 8. Cleavage and Side-Chain Deprotection | Cleave the peptide from the resin and remove side-chain protecting groups. | Cleavage cocktail (e.g., TFA/TIS/H2O) | The composition of the cocktail depends on the amino acid sequence. |
| 9. Precipitation and Purification | Precipitate the crude peptide in cold ether and purify by HPLC. | Cold diethyl ether, Acetonitrile/Water gradients with 0.1% TFA | Lyophilize the pure fractions to obtain the final peptide. |
Peptide Crystallization
Obtaining high-quality crystals of peptides for X-ray diffraction studies is often a process of empirical screening.
Table 2: General Protocol for Peptide Crystallization Screening
| Step | Procedure | Materials and Methods | Notes |
| 1. Peptide Purity | Ensure high purity of the synthesized peptide (>95%). | RP-HPLC, Mass Spectrometry | Impurities can significantly hinder crystallization. |
| 2. Solubility Screening | Determine the solubility of the peptide in various buffers and pH ranges. | A range of buffers (e.g., Tris, HEPES, citrate) at different pH values. | This helps in selecting appropriate conditions for crystallization trials. |
| 3. Crystallization Screening | Screen a wide range of crystallization conditions using commercial screens. | Sitting-drop or hanging-drop vapor diffusion methods. | Screens typically contain various precipitants (e.g., PEGs, salts), buffers, and additives. |
| 4. Optimization | Optimize initial crystal hits by varying precipitant concentration, pH, and temperature. | Fine-grid screening around the initial hit conditions. | Additives such as salts or organic solvents can sometimes improve crystal quality. |
| 5. Crystal Harvesting and Cryo-protection | Harvest suitable crystals and soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen. | Cryoprotectants (e.g., glycerol, ethylene glycol), crystal mounting loops. | This prevents ice formation during X-ray data collection. |
| 6. X-ray Diffraction Data Collection | Collect diffraction data at a synchrotron source. | Synchrotron beamline equipped with a suitable detector. | High-intensity X-rays are usually required for peptide crystals. |
Conformational Properties of 3,3-Difluoroproline in Peptides
While a comprehensive body of X-ray crystallographic data for peptides containing 3,3-difluoroproline is not yet available, NMR studies and theoretical calculations provide valuable insights into its conformational preferences.
The pyrrolidine ring of proline can adopt two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The introduction of gem-difluoro substitution at the C3 position is expected to influence this equilibrium. NMR studies on Ac-3,3-F2Pro-OMe have been conducted to understand these conformational biases.[1]
Table 3: Conformational Parameters of Proline and Fluorinated Proline Derivatives
| Derivative | Predominant Ring Pucker (in solution) | Influence on cis/trans Isomerism | Reference |
| Proline | Cγ-endo / Cγ-exo equilibrium | - | [1] |
| (4R)-Fluoroproline | Cγ-exo | Favors trans isomer | [1] |
| (4S)-Fluoroproline | Cγ-endo | Favors cis isomer | [1] |
| 3,3-Difluoroproline | Under investigation | Under investigation | [1] |
The gem-difluoro substitution at the C3 position introduces strong stereoelectronic effects, including the gauche effect, which can significantly alter the puckering preference of the pyrrolidine ring. However, detailed crystallographic studies are needed to definitively determine the solid-state conformation of 3,3-difluoroproline within a peptide backbone.
X-ray Crystal Structure Analysis: Insights from Related Fluorinated Prolines
Although specific crystal structure data for peptides with 3,3-difluoroproline is scarce, the extensive crystallographic analysis of peptides containing other fluorinated prolines, such as 3,4-difluoroproline and 4,4-difluoroproline, can offer valuable predictive insights.
Studies on peptides with these analogs have revealed that the position and stereochemistry of fluorine substitution precisely control the ring pucker and the cis/trans isomerism of the preceding peptide bond. For instance, X-ray structures of (3R,4R)-3,4-difluoroproline derivatives have been determined, providing detailed information on bond lengths, angles, and torsion angles in the solid state.[2] This data serves as a crucial reference for modeling the structural impact of 3,3-difluoroproline.
Conclusion and Future Directions
The incorporation of 3,3-difluoroproline into peptides holds significant promise for controlling their three-dimensional structure. While synthetic routes to this non-canonical amino acid have been established, a deeper understanding of its structural consequences within peptides, particularly through X-ray crystallography, is a critical next step. Future research efforts should focus on the synthesis and crystallization of a variety of peptides containing 3,3-difluoroproline to build a comprehensive database of their solid-state conformations. Such studies will undoubtedly accelerate the rational design of novel peptide-based therapeutics and biomaterials with tailored structural and functional properties. Researchers in the field are encouraged to pursue the crystallographic characterization of these intriguing molecules to unlock their full potential.
References
A Technical Guide to 1-Boc-3,3-difluoro-D-proline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3,3-difluoro-D-proline is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and drug design. The strategic placement of geminal fluorine atoms at the C3 position of the D-proline scaffold imparts unique stereoelectronic properties that can significantly influence the conformation and stability of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in drug development.
Physicochemical Properties
The introduction of fluorine atoms can modulate properties such as pKa, lipophilicity, and metabolic stability. The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅F₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 251.23 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not experimentally reported | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, chloroform | General knowledge |
| pKa (acidic) | 3.53 ± 0.10 (Predicted) | - |
| Specific Optical Rotation ([α]D) | Not experimentally reported | - |
| LogP | 1.5 (Predicted) | --INVALID-LINK-- |
Note: Many of the physicochemical properties for this specific compound have not been explicitly reported in peer-reviewed literature and are based on predictions or data from analogous compounds.
Experimental Protocols
The synthesis of enantiomerically pure 3,3-difluoroproline derivatives can be challenging. The following protocol is based on a reported multigram-scale synthesis of 3,3-difluoroproline, which involves the fluorination of a ketone precursor followed by chiral resolution.[1] This can be adapted for the specific synthesis of the D-enantiomer.
Synthesis of Racemic N-Boc-3,3-difluoro-proline
-
Fluorination of N-Boc-3-oxopyrrolidine-2-carboxylate: To a solution of N-Boc-3-oxopyrrolidine-2-carboxylate in a suitable solvent such as dichloromethane, add diethylaminosulfur trifluoride (DAST) at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield racemic N-Boc-3,3-difluoroproline methyl ester.
-
Hydrolysis: Hydrolyze the methyl ester using lithium hydroxide in a mixture of tetrahydrofuran and water. Acidify the reaction mixture with a cooled aqueous solution of citric acid or HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield racemic N-Boc-3,3-difluoro-proline.
Chiral Resolution
-
Diastereomeric Salt Formation: Dissolve the racemic N-Boc-3,3-difluoro-proline in a suitable solvent like isopropanol. Add a chiral resolving agent, such as L-tyrosine hydrazide for the separation of the D-enantiomer, and heat the mixture to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.
-
Isolation and Liberation of the D-enantiomer: Collect the crystals by filtration and wash with a cold solvent. Liberate the free acid by treating the diastereomeric salt with an aqueous acid solution and extracting it into an organic solvent. Concentrate the organic layer to obtain the enantiomerically enriched this compound.
Applications in Drug Development
The incorporation of fluorinated prolines into peptides is a strategy to modulate their conformational preferences and enhance their biological activity and stability.
Conformational Control of Peptides
The proline ring can adopt two main puckered conformations, Cγ-exo and Cγ-endo. The introduction of electron-withdrawing fluorine atoms at the C3 position influences the puckering of the pyrrolidine ring through stereoelectronic effects. This conformational constraint can be exploited to stabilize specific secondary structures in peptides, such as β-turns, which are crucial for molecular recognition and biological function.[2][3]
The geminal difluoro substitution at the C3 position also affects the cis-trans isomerization of the Xaa-Pro peptide bond.[2] The energy barrier for this isomerization can be altered, which is a critical factor in protein folding and dynamics. By controlling the cis-trans equilibrium, researchers can design peptides with more defined three-dimensional structures, leading to improved binding affinity and selectivity for their biological targets.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable building block for the design of novel peptides and peptidomimetics with tailored conformational properties. The geminal difluoro substitution offers a powerful tool to influence peptide backbone structure, which can lead to enhanced biological activity and improved pharmacokinetic profiles. Further research into the precise physicochemical properties and biological applications of this compound will undoubtedly expand its utility in the field of drug discovery.
References
An In-depth Technical Guide to the Synthesis of 1-Boc-3,3-difluoro-D-proline
This technical guide provides a comprehensive overview of the synthetic pathways for 1-Boc-3,3-difluoro-D-proline, a valuable fluorinated amino acid derivative used in drug discovery and development. The synthesis of this compound presents unique challenges due to the stereoselective introduction of two fluorine atoms at the C3 position of the proline ring. This document outlines the primary starting materials, key chemical transformations, and detailed experimental protocols.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached through several routes, primarily revolving around the difluorination of a suitable proline precursor. A common and effective strategy commences with a commercially available β-ketoester of proline. An alternative, though potentially more lengthy, route begins with a masked 3-hydroxyprolinol.
A key challenge in the synthesis is achieving the desired D-enantiomer. This is typically accomplished through chiral resolution of a racemic mixture of a protected 3,3-difluoroproline derivative.
Primary Starting Materials:
-
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
-
D-Tyrosine hydrazide (for chiral resolution)
-
Diethylaminosulfur trifluoride (DAST) as a fluorinating agent
Synthetic Pathway from a β-Ketoproline Derivative
A robust and scalable synthesis of enantiopure 3,3-difluoroproline has been developed starting from a racemic β-ketoproline derivative.[1] This pathway involves a key deoxofluorination step followed by a classical resolution.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of this compound.
Step 1: Deoxofluorination of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
The critical introduction of the two fluorine atoms is achieved through deoxofluorination of the β-keto group using diethylaminosulfur trifluoride (DAST).[1]
-
Reaction: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is treated with DAST.
-
Reagents and Conditions: 3 equivalents of DAST are used without a solvent. The reaction is initiated at 0°C and then allowed to proceed at room temperature for 18 hours.[1]
-
Yield: This step yields the desired 3,3-difluoro ester in approximately 64% yield on a multigram scale.[1]
Step 2: Hydrolysis and Deprotection
The Boc protecting group and the ethyl ester are simultaneously removed by acid hydrolysis.[1]
-
Reaction: The difluorinated intermediate is treated with strong acid.
-
Reagents and Conditions: 6N aqueous HCl at 60°C for 5 hours.[1]
Step 3: N-Cbz Protection
The resulting free amino acid is then protected with a carboxybenzyl (Cbz) group to facilitate the subsequent chiral resolution.
-
Reaction: The racemic 3,3-difluoroproline is reacted with benzyl chloroformate.
-
Reagents and Conditions: CbzCl, NaHCO₃, in a mixture of H₂O and THF at room temperature for 24 hours.[1]
-
Yield: The combined yield for the hydrolysis and Cbz-protection steps is 81%.[1]
Step 4: Chiral Resolution
The racemic N-Cbz-3,3-difluoroproline is resolved by crystallization with a chiral resolving agent, D-tyrosine hydrazide, to isolate the desired D-enantiomer.[1]
-
Procedure: The racemic Cbz-protected difluoroproline is treated with D-tyrosine hydrazide. The diastereomeric salt of the D-proline derivative preferentially crystallizes.
-
Yield and Enantiomeric Excess: This resolution provides the (R)-3,3-difluoro-Cbz-proline with high enantiomeric excess (99% ee) and in good yield.[1]
Step 5: Cbz Deprotection and Final Boc Protection
The Cbz group is removed by hydrogenation, and the resulting enantiopure 3,3-difluoro-D-proline is protected with a Boc group to yield the final product.
-
Cbz Deprotection: Hydrogenation over a palladium catalyst.
-
Boc Protection: The free amino acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3][4]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of enantiopure 3,3-difluoroproline derivatives.
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Deoxofluorination | Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | Ethyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate | DAST, neat, 0°C to rt, 18h | 64% | [1] |
| Hydrolysis and Cbz Protection | Ethyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate | (±)-N-Cbz-3,3-difluoroproline | 1. 6N HCl, 60°C, 5h; 2. CbzCl, NaHCO₃, H₂O, THF, rt, 24h | 81% | [1] |
| Chiral Resolution | (±)-N-Cbz-3,3-difluoroproline | (R)-N-Cbz-3,3-difluoroproline | D-Tyrosine hydrazide | ~80% | [1] |
| Cbz Deprotection | (R)-N-Cbz-3,3-difluoroproline | (R)-3,3-difluoroproline | H₂, Pd/C | 99% | [1] |
Alternative Synthetic Approaches
While the route starting from a β-ketoproline derivative is efficient, other methods for synthesizing difluoroproline derivatives have been explored.
An earlier synthetic pathway for racemic 3,3-difluoroproline started from a masked 3-hydroxyprolinol.[1] This multi-step process, however, can be time-consuming and challenging to scale up due to the use of specific reagents.[1]
Figure 2: Synthetic pathway from masked 3-hydroxyprolinol.
Another reported method involves the synthesis of racemic β,β-difluoroproline starting from β,β-difluoro-α-keto-esters.[1]
Conclusion
The synthesis of this compound is a multi-step process that hinges on an effective difluorination reaction and a highly efficient chiral resolution. The most practical and scalable approach reported to date utilizes the deoxofluorination of a commercially available β-ketoproline derivative, followed by enzymatic resolution to obtain the desired D-enantiomer. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key starting materials and methodologies required for the successful synthesis of this important fluorinated amino acid.
References
An In-depth Technical Guide to the Stereochemistry of 3,3-difluoro-D-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 3,3-difluoro-D-proline, a unique non-canonical amino acid with significant potential in drug design and peptide chemistry. Due to the limited direct experimental data available for the D-enantiomer, this document extrapolates its stereochemical properties based on established principles of fluorine stereoelectronics and extensive studies on analogous fluorinated L-proline derivatives. This guide covers the foundational principles of proline stereochemistry, the profound influence of gem-difluorination at the C3 position, a proposed synthetic pathway, and detailed experimental protocols for its characterization. The incorporation of D-amino acids is a known strategy to enhance peptide stability, making an understanding of 3,3-difluoro-D-proline's conformational biases crucial for its application in developing novel therapeutics.[1][2][3][4][]
Introduction: The Significance of Proline and the Impact of Fluorination
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imposes significant conformational constraints on the peptide backbone. This rigidity is pivotal in defining the secondary structure of proteins, such as in β-turns and polyproline helices. The conformation of the pyrrolidine ring, described by its "pucker," and the isomerization of the preceding peptide bond (cis/trans) are critical determinants of protein folding and function.
Strategic fluorination of the proline ring has emerged as a powerful tool in medicinal chemistry and chemical biology to modulate these conformational preferences. The introduction of fluorine, owing to its small van der Waals radius and high electronegativity, can profoundly alter the stereoelectronic properties of the molecule with minimal steric perturbation.[6][7] Specifically, the "gauche effect" involving fluorine often leads to a preference for specific rotamers, thereby biasing the ring pucker and influencing the cis/trans amide bond equilibrium.[8][9][10][11]
This guide focuses on 3,3-difluoro-D-proline, a derivative that combines the structural impact of gem-difluorination at the C3 position with the proteolytic resistance conferred by a D-amino acid configuration.[1][3][4] While direct literature on this specific stereoisomer is scarce, this document aims to provide a robust theoretical and practical framework for its study and application.
Predicted Stereochemical and Conformational Properties
The stereochemistry of 3,3-difluoro-D-proline is defined by the (R)-configuration at the α-carbon and the gem-difluoro substitution at the C3 (or γ) position. The conformational landscape is primarily dictated by the interplay between the inherent puckering of the five-membered ring and the stereoelectronic effects of the two fluorine atoms.
Pyrrolidine Ring Pucker
The pyrrolidine ring of proline is not planar and exists in two primary envelope conformations: Cγ-endo (where the Cγ atom is displaced from the plane of the other four atoms on the same side as the carboxyl group) and Cγ-exo (where the Cγ atom is displaced to the opposite side). In unsubstituted proline, there is a slight preference for the Cγ-exo pucker.
For 3,3-difluoro-D-proline, the gem-difluoro substitution is expected to have a significant impact on this equilibrium. The fluorine gauche effect describes the tendency of a gauche conformation to be more stable than the anti conformation in systems with vicinal electronegative substituents.[8][9][10][11] In the context of the pyrrolidine ring, this effect, arising from hyperconjugation between C-H or C-C σ orbitals and the C-F σ* antibonding orbitals, will influence the torsional angles and thus the ring pucker.[11] While the precise equilibrium for 3,3-difluoro-D-proline has not been experimentally determined, studies on other fluorinated prolines suggest that the gem-difluoro substitution at C3 will likely modulate the pucker preference, potentially favoring a conformation that optimizes the gauche interactions of the C-F bonds with the ring nitrogen and other substituents.[12][13]
Cis/Trans Amide Bond Isomerization
The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is overwhelmingly favored for most amino acids, the energy barrier for proline cis-trans isomerization is lower, and the cis isomer can be significantly populated (5-30% in peptides). This isomerization is often a rate-limiting step in protein folding.
Fluorination of the proline ring is known to alter the cis/trans ratio. The substitution pattern and stereochemistry of the fluorine atoms influence the electronic environment of the ring and the steric interactions in the transition state of isomerization. For 3,3-difluoro-D-proline, it is anticipated that the strong electron-withdrawing nature of the two fluorine atoms will influence the pyramidalization of the ring nitrogen and the electronic character of the amide bond, thereby shifting the cis/trans equilibrium. Studies on gem-difluorinated systems in other contexts have shown an influence on adjacent amide bond conformations.[14][15][16]
Quantitative Conformational Data (Predicted)
The following table summarizes the predicted conformational parameters for N-acetyl-3,3-difluoro-D-prolinamide, extrapolated from data on related fluorinated proline derivatives. These values should be considered theoretical estimates pending experimental verification.
| Parameter | Predicted Value/Preference | Basis for Prediction |
| Ring Pucker | Modulated preference, likely favoring a specific pucker to satisfy fluorine gauche effects. | Based on studies of other fluorinated prolines and the gauche effect.[8][9][10][11][12][13] |
| Cis/Trans Ratio (X-Pro bond) | Altered from unsubstituted proline; direction of shift requires experimental determination. | Gem-difluorination at C3 is expected to have a notable electronic effect on the amide bond.[14][15][16] |
| Key Dihedral Angles (φ, ψ) | Constrained range due to the rigid pyrrolidine ring. | Inherent property of the proline ring structure. |
| ¹⁹F NMR Chemical Shifts | Diastereotopic fluorine signals with distinct chemical shifts. | The two fluorine atoms are in a chiral environment and are chemically non-equivalent. |
Synthesis and Characterization
While a specific, optimized synthesis for 3,3-difluoro-D-proline is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated prolines, starting from a suitable chiral precursor like D-hydroxyproline.[6][17][18][19]
Proposed Synthetic Pathway
A potential synthetic route starting from N-Boc-D-hydroxyproline methyl ester is outlined below. This pathway involves oxidation of the hydroxyl group to a ketone, followed by difluorination.
Caption: Proposed synthetic pathway for 3,3-difluoro-D-proline.
Experimental Protocols for Stereochemical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of fluorinated prolines.[20][21][22][23][24] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including 2D techniques like COSY, HSQC, HMBC, and NOESY, is required for complete assignment and conformational analysis.
-
Sample Preparation: Dissolve the N-acetylated methyl ester derivative of 3,3-difluoro-D-proline in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of 5-10 mg/mL.
-
¹H NMR: Acquire standard 1D ¹H spectra to observe the chemical shifts and coupling constants of the proline ring protons. The presence of cis and trans isomers will be indicated by two distinct sets of signals.
-
¹⁹F NMR: Acquire ¹H-decoupled ¹⁹F spectra. The two geminal fluorine atoms are diastereotopic and should appear as two distinct signals (an AX system), each potentially split into further multiplets due to coupling with protons. The chemical shift difference between these fluorines can be sensitive to the ring pucker.
-
2D NMR (NOESY/ROESY): These experiments are crucial for determining the relative stereochemistry and conformation. For the amide bond, a strong NOE between the α-proton of proline and the C-terminal proton of the preceding residue is characteristic of a trans conformation, while an NOE between the α-proton and the N-terminal proton of the preceding residue indicates a cis conformation.
-
Coupling Constant Analysis: The ³J(H,H) and ³J(H,F) coupling constants can be used to determine the dihedral angles of the pyrrolidine ring via the Karplus equation, providing quantitative information about the ring pucker.
3.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute stereochemistry of a molecule.[25][26][27][28]
-
Crystallization: Grow single crystals of 3,3-difluoro-D-proline or a suitable derivative. This is often the most challenging step and requires screening of various solvents, precipitants, and crystallization techniques (e.g., slow evaporation, vapor diffusion). A typical starting point is slow diffusion of a non-polar solvent (like diethyl ether or hexane) into a saturated solution of the compound in a polar solvent (like ethanol or methanol).[25]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[26]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, bond angles, and torsional angles.[26][27]
Visualization of Key Concepts
Conformational Equilibrium of the Pyrrolidine Ring
The gem-difluoro substitution at the C3 position significantly influences the conformational equilibrium between the Cγ-endo and Cγ-exo puckers of the D-proline ring.
Caption: Conformational equilibrium of the 3,3-difluoro-D-proline ring.
Experimental Workflow for Stereochemical Analysis
A structured workflow is essential for the comprehensive stereochemical analysis of 3,3-difluoro-D-proline.
Caption: Experimental workflow for analyzing 3,3-difluoro-D-proline.
Applications in Drug Development
The incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.[1][2][3][4] 3,3-difluoro-D-proline offers the dual advantages of enzymatic stability from its D-configuration and conformational control from its gem-difluoro substitution.
Potential applications include:
-
Peptide-based Therapeutics: Stabilizing bioactive peptides in specific conformations required for receptor binding.
-
Proteolysis-Targeting Chimeras (PROTACs): The proline residue is often a key recognition element for E3 ligases like VHL.[17][18] Modifying this residue could fine-tune binding affinity and selectivity.
-
¹⁹F NMR Probe: The fluorine atoms can serve as sensitive reporters for ¹⁹F NMR studies to probe molecular interactions and conformational changes in complex biological systems.[20][21][22][23]
Conclusion
While direct experimental data on 3,3-difluoro-D-proline is currently lacking, a robust understanding of its stereochemical properties can be extrapolated from the extensive research on other fluorinated proline analogues. The gem-difluoro substitution at the C3 position is predicted to exert significant control over the pyrrolidine ring pucker and the cis/trans amide bond equilibrium through powerful stereoelectronic effects. This unique combination of conformational constraint and the inherent proteolytic resistance of a D-amino acid makes 3,3-difluoro-D-proline a highly promising building block for the design of next-generation peptide therapeutics and chemical probes. The experimental protocols and theoretical framework provided in this guide are intended to facilitate future research into this intriguing molecule and unlock its full potential in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]
- 10. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gauche effect - Wikipedia [en.wikipedia.org]
- 12. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mr.copernicus.org [mr.copernicus.org]
- 22. researchgate.net [researchgate.net]
- 23. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of fluorinated prolines by NMR spectroscopy | University of Southampton [southampton.ac.uk]
- 25. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of Difluoroproline Ring Pucker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to predict and analyze the pyrrolidine ring pucker of difluoroproline derivatives. Understanding and controlling the conformational preferences of these modified amino acids is critical for rational peptide and protein design, as well as for the development of novel therapeutics. This document outlines the key computational approaches, presents quantitative data on conformational preferences, and details the experimental protocols used for validation.
Introduction: The Proline Ring Pucker and the Influence of Fluorination
Proline, unique among the proteinogenic amino acids, possesses a secondary amine constrained within a five-membered pyrrolidine ring. This cyclic structure restricts the backbone dihedral angle φ and influences the local secondary structure of peptides and proteins. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (Down pucker) and Cγ-exo (Up pucker), which interconvert rapidly at room temperature.[1] The specific pucker adopted by a proline residue can significantly impact protein folding, stability, and molecular recognition events.[2]
The introduction of fluorine atoms onto the proline ring offers a powerful tool for modulating these conformational equilibria. Due to fluorine's high electronegativity and the stereoelectronic gauche effect, strategic fluorination can create a strong bias for a specific ring pucker.[2] This control over conformation allows for the fine-tuning of peptide and protein properties. For instance, (4R)-fluoroproline ((4R)-FPro) predominantly adopts a Cγ-exo pucker, while (4S)-fluoroproline ((4S)-FPro) favors a Cγ-endo pucker.[3]
Difluorination of the proline ring introduces an additional layer of complexity and control. Depending on the stereochemistry and position of the two fluorine atoms, their individual conformational effects can be additive, opposing, or create novel preferences.[4] This guide focuses on the theoretical methods used to predict these outcomes for various difluoroproline isomers.
Theoretical Calculation Methodologies
The prediction of difluoroproline ring pucker relies on quantum mechanical calculations to determine the relative energies of different conformations. Density Functional Theory (DFT) is a widely used and effective method for this purpose. The general workflow involves geometry optimization of various possible conformers and analysis of the resulting potential energy surface (PES).
Computational Protocol
A typical computational protocol for determining the preferred ring pucker of a difluoroproline derivative, often using a model compound like an N-acetyl methyl ester (Ac-diFPro-OMe), is as follows:
-
Initial Structure Generation: Generate initial 3D structures for all possible stereoisomers and conformers (Cγ-endo and Cγ-exo puckers for both cis and trans amide bond isomers).
-
Geometry Optimization: Perform full geometry optimization for each structure. This is typically done using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for example, 6-311++G(d,p) or cc-pVDZ.[3][5]
-
Frequency Calculations: After optimization, perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energies.
-
Solvation Modeling: To simulate a more biologically relevant environment, repeat the optimizations and frequency calculations incorporating a solvent model. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and commonly used.[1]
-
Potential Energy Surface (PES) Scan: To map the energy landscape of the ring pucker interconversion, a relaxed PES scan can be performed. This involves systematically varying a key dihedral angle of the ring (e.g., Cα–Cβ–Cγ–Cδ) in small increments and optimizing the rest of the molecule's geometry at each step.[6][7] This allows for the identification of energy minima and the transition states connecting them.
-
Data Analysis: The relative energies (electronic energies or Gibbs free energies) of the optimized Cγ-endo and Cγ-exo conformers are compared. The conformer with the lower energy is the predicted preferred pucker. The energy difference can be used to calculate the expected population distribution of the two puckers using the Boltzmann distribution equation.
Quantitative Data: Pucker Preferences of Difluoroprolines
Theoretical calculations provide quantitative predictions of how difluorination patterns affect the proline ring's conformational equilibrium. The data below, compiled from DFT calculations on N-acetyl methyl ester models, summarizes the pucker preferences for various difluoroproline derivatives.[3]
| Compound (Ac-X-OMe) | Pucker Preference (trans-amide) | Pucker Preference (cis-amide) |
| Proline | Cγ-endo (minor Cγ-exo) | Cγ-endo |
| (4R)-FPro | Cγ-exo | Cγ-exo |
| (4S)-FPro | Cγ-endo | Cγ-endo |
| (3R,4R)-diFPro | Cγ-exo | Cγ-exo |
| (3S,4S)-diFPro | Cγ-endo | Cγ-endo (minor Cγ-exo) |
| (3S,4R)-diFPro | Minimal bias (similar to Proline) | Minimal bias (similar to Proline) |
Table 1: Summary of DFT-calculated pyrrolidine ring pucker preferences for selected fluorinated prolines.
The following table presents the calculated Gibbs free energies for different conformers of difluoroproline derivatives in water, providing a more quantitative insight into their relative stabilities.[3]
| Compound (Ac-X-OMe) | Conformer | Relative Gibbs Free Energy (kJ/mol) in H₂O |
| (3R,4R)-diFPro | trans, Cγ-exo | 0.00 (most stable) |
| trans, Cγ-endo | 10.99 | |
| cis, Cγ-exo | 10.15 | |
| cis, Cγ-endo | 20.84 | |
| (3S,4S)-diFPro | trans, Cγ-endo | 0.00 (most stable) |
| trans, Cγ-exo | 1.88 | |
| cis, Cγ-endo | 5.82 | |
| cis, Cγ-exo | 7.91 |
Table 2: DFT-calculated relative Gibbs free energies (M06/cc-pVDZ level with water as solvent) for conformers of (3R,4R)- and (3S,4S)-diFPro model peptides.[3]
Experimental Validation Protocols
Theoretical predictions must be validated by experimental data. The two primary techniques for determining difluoroproline ring pucker are Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state.
Synthesis of Model Compounds
Experimental studies typically use N-acetylated methyl ester derivatives of the difluoroproline to mimic the peptide environment while keeping the molecule small for easier analysis.
Protocol for Synthesis of Ac-(3R,4R)-diFPro-OMe: [3]
-
Starting Material: Commercially available N-Boc-(4R)-hydroxy-L-proline benzyl ester.
-
Oxidation: The hydroxyl group is oxidized to a ketone.
-
Electrophilic Fluorination: The ketone is fluorinated to introduce the first fluorine atom at the C3 position.
-
Reduction: The 4-keto group is reduced back to a hydroxyl group, creating a fluorohydrin.
-
Deoxyfluorination: The hydroxyl group at C4 is replaced with a fluorine atom using a reagent like DAST (diethylaminosulfur trifluoride), yielding the N-Boc-3,4-difluoroproline benzyl ester.
-
Deprotection: The benzyl and Boc protecting groups are removed. This is often achieved by hydrogenolysis to remove the benzyl ester, followed by treatment with methanolic HCl to remove the Boc group and simultaneously form the methyl ester.[3]
-
N-acetylation: The final free amine is acetylated using acetic anhydride to yield the target model compound, Ac-(3R,4R)-diFPro-OMe.[3]
NMR Spectroscopy
NMR is the most powerful tool for studying the conformation of fluorinated prolines in solution.
Protocol for Conformational Analysis:
-
Sample Preparation: Dissolve the synthesized model compound (e.g., Ac-diFPro-OMe) in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to confirm the compound's identity and purity.
-
2D COSY/TOCSY: Acquire a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) spectrum to assign all the proton resonances of the pyrrolidine ring.[8]
-
Coupling Constant Analysis: Extract the ³JH,H vicinal coupling constants from a high-resolution 1D ¹H spectrum or a 2D experiment. The magnitudes of these couplings are related to the dihedral angles via the Karplus equation and are characteristic of the ring pucker. For example, a Cγ-endo pucker will have a different pattern of coupling constants compared to a Cγ-exo pucker.[8]
-
2D NOESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The presence and intensity of cross-peaks between non-bonded protons provide information about their spatial proximity, which helps to further confirm the ring pucker.[8]
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, which changes significantly between the endo and exo puckers.
-
2D EXSY: To measure the rate of cis-trans isomerization, a 2D EXSY (Exchange Spectroscopy) experiment can be performed. Cross-peaks between the resonances of the cis and trans isomers indicate chemical exchange, and their intensities can be used to quantify the exchange rate.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the stereochemistry and the ring pucker.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the difluoroproline derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a model of the molecule. This model is then refined to best fit the experimental data, yielding precise atomic coordinates.
-
Analysis: Analyze the final structure to determine the bond lengths, bond angles, and key dihedral angles that define the pyrrolidine ring pucker. The results provide a high-resolution snapshot of the molecule's preferred conformation in the solid state.[3]
Conclusion
The conformational preferences of the difluoroproline ring can be reliably predicted using modern theoretical calculation methods, primarily DFT. These in silico approaches, when coupled with robust experimental validation through NMR spectroscopy and X-ray crystallography, provide a powerful platform for the rational design of peptides and proteins with tailored structural and functional properties. For researchers in drug development, the ability to precisely control the local conformation of a peptide backbone by incorporating difluoroproline residues opens up new avenues for creating more stable, potent, and specific therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Difluoroproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. 4,4-Difluoroproline (Dfp) is a proline analog that has garnered significant interest due to the unique stereoelectronic effects of the gem-difluoro substitution. When incorporated into a peptide sequence, difluoroproline can influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond, thereby impacting the overall peptide secondary structure.[1] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 4,4-difluoroproline using the tert-butyloxycarbonyl (Boc) protection strategy.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS, particularly advantageous for the synthesis of long or challenging peptide sequences.[2][3] This protocol outlines the key steps, from resin preparation to final peptide cleavage and purification, with specific considerations for the incorporation of Boc-L-4,4-difluoroproline (Boc-Dfp-OH).
Data Presentation: Expected Performance
While specific yields can be sequence-dependent, the following table summarizes the expected quantitative data for the incorporation of a single Boc-Dfp-OH residue into a model peptide sequence using the protocols described below. The gem-difluoro substitution can introduce some steric hindrance, potentially requiring optimized coupling conditions to achieve high efficiency.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | Monitored by a qualitative Kaiser test. A negative result (no blue color) indicates complete coupling. For sterically hindered couplings, a double coupling may be necessary. |
| Crude Peptide Yield | 60-80% | Based on the initial resin loading. Yield can be affected by the number of coupling cycles and the peptide sequence. |
| Final Peptide Purity | >95% | After purification by reverse-phase high-performance liquid chromatography (RP-HPLC). |
Experimental Protocols
This section details the methodologies for the key experiments in the solid-phase synthesis of a peptide containing 4,4-difluoroproline using Boc chemistry.
Resin Selection and Preparation
The choice of resin is critical and depends on whether a C-terminal acid or amide is desired.
-
For Peptide Acids: Phenylacetamidomethyl (PAM) resin is recommended over Merrifield resin due to its enhanced stability to the repetitive acid treatments for Boc deprotection.[2]
-
For Peptide Amides: 4-Methylbenzhydrylamine (MBHA) resin is the standard choice for Boc-SPPS.[2]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 1 g, with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin) to swell the resin.
-
Gently agitate for 30-60 minutes at room temperature.
-
Drain the DCM using a filtered syringe or by filtration.
Boc-SPPS Cycle
The following steps are repeated for each amino acid in the peptide sequence.
Protocol 2: Nα-Boc Deprotection
-
Wash the swollen resin with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL).
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL) and then isopropanol (2 x 10 mL) to remove residual acid.
-
Wash again with DCM (3 x 10 mL).
Protocol 3: Neutralization
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL).
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
Protocol 4: Coupling of Boc-L-4,4-difluoroproline
Due to the potential for steric hindrance from the difluoro-substituted ring, a robust coupling reagent such as HBTU or HATU is recommended. A double coupling strategy may be employed to ensure maximum efficiency.
-
Activation: In a separate vial, dissolve Boc-L-4,4-difluoroproline (3 equivalents relative to resin loading) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF) (approximately 5 mL). Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 1-5.
Protocol 5: Capping (Optional)
If unreacted amino groups persist after coupling, they should be capped to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/DIEA/DCM (5:1:14 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL).
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using strong acid, most commonly anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and handling procedures.
Protocol 6: HF Cleavage
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in an HF-resistant reaction vessel (e.g., made of Teflon). Add a scavenger such as anisole (1 mL per gram of resin) to trap reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to 0°C in an ice bath. Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter the precipitated peptide, wash with cold ether, and dry under vacuum.
Peptide Purification and Analysis
Protocol 7: Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Boc-SPPS Workflow
The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis for the incorporation of a single amino acid residue.
Caption: General workflow for a single cycle of Boc-SPPS.
Logical Relationship of Key Steps
This diagram shows the logical progression and dependencies of the major stages in the synthesis of a peptide containing Boc-protected difluoroproline.
Caption: Logical flow from resin preparation to final peptide analysis.
References
Application Notes and Protocols: Incorporation of 1-Boc-3,3-difluoro-D-proline into Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of fluorinated proline analogs, such as 1-Boc-3,3-difluoro-D-proline, into bioactive peptides is a powerful strategy in medicinal chemistry and drug discovery. The unique stereoelectronic properties of fluorine can profoundly influence the conformation and stability of peptides, leading to enhanced biological activity, increased proteolytic resistance, and improved pharmacokinetic profiles.[1][2][3] The gem-difluorination at the C3 position of the proline ring introduces distinct conformational biases that can be exploited to fine-tune peptide structure and function.[4][5] These application notes provide a comprehensive overview of the synthetic protocols, conformational effects, and biological implications of incorporating 3,3-difluoro-D-proline into peptide scaffolds.
Conformational and Bioactivity Data
The substitution of proline with fluorinated analogs significantly impacts the peptide's conformational equilibrium and, consequently, its biological activity. The electron-withdrawing nature of fluorine atoms influences the pucker of the pyrrolidine ring and the cis-trans isomerization of the peptidyl-prolyl bond.[6][7][8]
Table 1: Conformational Effects of Fluorinated Proline Analogs in Model Peptides
| Proline Analog | Model Peptide | K_(trans/cis)_ | Predominant Ring Pucker | Reference |
| (3S)-Fluoroproline | Ac-(3S)-F-Pro-OMe | Comparable to Proline | - | [4][5] |
| (3R)-Fluoroproline | Ac-(3R)-F-Pro-OMe | High trans:cis ratio | exo | [4][5] |
| (4R)-Fluoroproline | Ac-(4R)-F-Pro-OMe | 7.0 | exo | [9] |
| (cis)-Fluoroproline | Ac-TYXN-NH₂ | 1.5 | - | [9] |
| 4,4-Difluoroproline | Collagen-related peptides | Similar to Proline | No strong preference | [4] |
| 5,5-Dimethylproline | Peptides and proteins | High cis proportion | - | [4] |
Table 2: Biological Activity of Peptides Incorporating Fluorinated Prolines
| Peptide | Proline Analog | Target/Assay | Observed Effect | Reference |
| Proctolin | (4R)-Fluoroproline | Insecticidal activity (tortrix insects) | Biologically active | [4][5] |
| Proctolin | (4S)-Fluoroproline | Insecticidal activity (tortrix insects) | Inactive | [4][5] |
| Thioredoxin (Trx1P) | 4,4-Difluoroproline at cisPro76 | Protein folding and stability | Did not accelerate folding; destabilized the fold | [6][7] |
| Elastin model peptides | (2S,4R)-4-Hydroxy-proline (Hyp) and (2S,4R)-4-Methoxy-proline (Mop) | Conformation | - | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry.[11][12]
Materials:
-
Rink Amide MBHA resin or Wang resin[13]
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[13]
-
Base: DIPEA (N,N-Diisopropylethylamine)[13]
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[13]
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), MeOH (Methanol)[13]
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (ice-cold)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirm coupling completion with a Kaiser test.
-
-
Incorporation of this compound:
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[13]
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[13]
-
Visualizations
Signaling Pathway
Proline-rich motifs in peptides and proteins often serve as recognition sites for modular protein interaction domains, such as SH3 (Src Homology 3) domains.[14][15][16] These interactions are crucial for assembling signaling complexes and regulating various cellular processes.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1-Boc-3,3-difluoro-D-proline in Protein Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins is a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities to modulate protein structure, stability, and function. Among these, fluorinated amino acids have garnered significant interest due to the unique properties of the fluorine atom, including its high electronegativity, small size, and minimal steric hindrance. 1-Boc-3,3-difluoro-D-proline is a proline analog that offers a unique combination of features: the conformational constraints of a proline ring, the stereochemical influence of a D-amino acid, and the electronic effects of gem-difluorination at the C3 position. This application note provides a comprehensive overview of the potential applications of this compound in protein engineering, along with detailed protocols for its incorporation and the subsequent biophysical characterization of the modified proteins.
The introduction of D-amino acids into peptides and proteins can significantly enhance their stability against enzymatic degradation.[1] The gem-difluoro substitution at the C3 position of the proline ring is expected to influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond, thereby impacting protein folding and stability. These modifications can be strategically employed to fine-tune the biophysical properties of proteins for various applications, including the development of more stable therapeutic proteins and the investigation of protein folding pathways.
Key Applications
The incorporation of this compound into proteins can be leveraged for several key applications in protein engineering:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid in the peptide backbone can confer significant resistance to degradation by proteases, a crucial attribute for therapeutic proteins with extended half-lives.
-
Modulation of Protein Stability: The electron-withdrawing nature of the two fluorine atoms at the C3 position can alter the stereoelectronics of the proline ring, influencing its conformational preferences (endo/exo pucker) and the kinetics of cis-trans isomerization. This can lead to either stabilization or destabilization of the protein fold, depending on the local structural context. Six out of thirteen single proline mutations in one study showed a small but significant increase in the free energy of thermal unfolding, in the range of 0.3-2.4 kcal/mol.[2]
-
Probing Protein Folding Mechanisms: The altered isomerization kinetics of the Xaa-D-Pro(3,3-F₂) peptide bond can be used as a tool to investigate the rate-limiting steps in protein folding. By strategically replacing a key proline residue, researchers can gain insights into the role of proline isomerization in the folding pathway.
-
Engineering Novel Protein Structures: The unique conformational constraints imposed by 3,3-difluoro-D-proline can be used to induce specific secondary structural elements or to stabilize desired protein conformations that are not accessible with natural amino acids.
Quantitative Data Summary
While specific quantitative data for the impact of this compound on protein stability is not extensively available in the public domain, the following table summarizes the expected and reported effects of proline analogs and fluorination on protein biophysical properties. This data can serve as a guideline for designing experiments with this compound.
| Parameter | Proline Mutation/Analog | Observed/Expected Effect | Reference |
| Thermal Stability (ΔTm) | General Proline to Alanine Mutations | Variable; can be stabilizing or destabilizing depending on context. | [2] |
| Introduction of Proline | Can increase thermal stability; 6 of 13 single mutants showed a ΔTm increase. | [2] | |
| Fluorinated Proline Analogs | Generally increases protein stability. | [3] | |
| Free Energy of Unfolding (ΔΔG) | General Proline Mutations | Can range from stabilizing (positive ΔΔG) to destabilizing (negative ΔΔG). | [2] |
| Introduction of Proline | 6 of 13 single mutants showed an increase in the free energy of thermal unfolding of 0.3-2.4 kcal/mol. | [2] | |
| Highly Fluorinated Hydrophobic Amino Acids | Increases the free energy of unfolding. | [3] | |
| Conformational Effects | D-Amino Acid Incorporation | Can induce local conformational changes and increase resistance to proteolysis. | [1] |
| Gem-difluorination | Can alter the trans/cis amide bond equilibrium. | [4] | |
| 3,4-difluoro-L-prolines | Biases ring pucker and cis/trans ratios, with faster isomerization rates. | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing 3,3-difluoro-D-proline using Boc chemistry.
Materials:
-
This compound
-
Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) (if using carbodiimide coupling)
-
Piperidine (for Fmoc chemistry comparison, not used in this protocol)
-
Cleavage cocktail (e.g., TFA/triisopropylsilane/water)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (for this compound):
-
Dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling mixture to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test, although it is not reliable for proline, a chloranil test can be used).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Biophysical Characterization of Proteins Containing 3,3-difluoro-D-proline
1. Expression and Purification of the Modified Protein:
The gene encoding the protein of interest should be mutated to introduce an amber stop codon (TAG) at the desired position for unnatural amino acid incorporation. The protein is then expressed in an E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound. The protein is then purified using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
2. Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is used to assess the secondary structure content of the protein and to monitor its thermal stability.
-
Secondary Structure Analysis:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Acquire far-UV CD spectra (190-260 nm) at a controlled temperature (e.g., 25°C) using a 1 mm pathlength cuvette.
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
-
Thermal Denaturation:
-
Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min).
-
The midpoint of the thermal transition (Tm) is determined by fitting the data to a sigmoidal unfolding model.
-
3. Differential Scanning Calorimetry (DSC):
DSC provides a direct measurement of the thermodynamic parameters of protein unfolding.
-
Prepare protein and reference buffer samples (typically 1-2 mg/mL protein concentration).
-
Perform a temperature scan from a pre-unfolding temperature to a post-unfolding temperature at a constant scan rate (e.g., 60°C/hour).
-
The resulting thermogram provides the Tm, the calorimetric enthalpy of unfolding (ΔHcal), and the change in heat capacity upon unfolding (ΔCp). The Gibbs free energy of unfolding (ΔG) can then be calculated.
4. Fluorescence Spectroscopy:
Intrinsic tryptophan fluorescence can be used to monitor conformational changes and to perform chemical denaturation studies.
-
Thermal Denaturation:
-
Excite the protein sample at 295 nm and monitor the emission spectrum or the emission maximum as a function of temperature. A shift in the emission maximum often accompanies protein unfolding.
-
-
Chemical Denaturation:
-
Equilibrate protein samples in increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).
-
Monitor the change in fluorescence intensity or emission maximum.
-
Fit the data to a two-state unfolding model to determine the free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value.
-
Logical Relationships and Signaling Pathways
The incorporation of this compound can be envisioned to modulate signaling pathways by altering protein-protein interactions (PPIs). The conformational changes induced by the modified proline can either enhance or disrupt the binding interface between two proteins.
Conclusion
This compound represents a valuable tool for protein engineers seeking to enhance the therapeutic potential of proteins or to dissect the fundamental principles of protein folding and stability. Its unique combination of a D-amino acid configuration and gem-difluorination at the C3 position offers novel avenues for modulating protein properties. The protocols provided herein offer a starting point for the successful incorporation and characterization of proteins containing this unnatural amino acid. Further research is warranted to fully elucidate the quantitative effects of 3,3-difluoro-D-proline on a wider range of protein scaffolds.
References
Application Notes and Protocols for Coupling 1-Boc-3,3-difluoro-D-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their conformational properties, enhancing proteolytic stability, and improving therapeutic potential. 1-Boc-3,3-difluoro-D-proline is a valuable building block in this regard, as the gem-difluoro substitution at the 3-position of the proline ring introduces significant steric hindrance and alters the puckering of the pyrrolidine ring. These modifications can profoundly influence the secondary structure of peptides. However, the steric bulk of the difluoromethyl group also presents a significant challenge for its efficient incorporation during solid-phase peptide synthesis (SPPS).
These application notes provide a comprehensive guide to the protocols for the successful coupling of this compound in SPPS. The information is targeted towards researchers, scientists, and drug development professionals seeking to synthesize peptides containing this unique amino acid derivative.
Challenges in Coupling this compound
The primary challenge in coupling this compound lies in the steric hindrance imposed by the two fluorine atoms at the C3 position. This steric bulk can significantly slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. Inefficient coupling can result in deletion sequences and a lower overall yield of the desired peptide. Therefore, the choice of coupling reagent and the optimization of reaction conditions are critical for achieving high coupling efficiency.
Recommended Coupling Reagents and Conditions
Based on the principles of coupling sterically hindered amino acids, the following reagents and conditions are recommended for the incorporation of this compound. More potent coupling reagents are generally required to overcome the steric barrier.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Key Advantages | Recommended for this compound |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | High reactivity, low racemization, effective for hindered couplings.[1] | Highly Recommended |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | High reactivity, often more cost-effective than HATU.[1] | Recommended |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High reactivity, safer alternative to benzotriazole-based reagents. | Recommended |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for sterically hindered couplings.[1] | Alternative |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Carbodiimide/Additive | Low cost, low racemization. | May require longer coupling times or double coupling. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound. These protocols are based on standard Boc-SPPS procedures, with modifications to enhance the coupling efficiency of the sterically hindered amino acid.
General SPPS Workflow
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling using HATU
This protocol is highly recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (5x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling is recommended.
-
-
Double Coupling (if necessary):
-
Drain the coupling solution and wash the resin with DMF (3x).
-
Repeat the coupling step with a freshly prepared solution of activated this compound.
-
-
Washing:
-
After a negative or faintly positive ninhydrin test, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Capping (Optional but Recommended for Difficult Couplings):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v) for 20 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Protocol 2: Coupling using HCTU or COMU
These reagents offer a balance of high reactivity and cost-effectiveness.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Follow step 3 from Protocol 1.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HCTU or COMU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction and perform a double coupling if necessary as described in Protocol 1.
-
-
Washing and Capping: Follow steps 6 and 7 from Protocol 1.
Workflow for Coupling Difficult Amino Acids
Caption: Decision workflow for coupling sterically hindered amino acids like this compound.
Peptide Cleavage and Purification
After the synthesis is complete, the peptide is cleaved from the resin and deprotected.
-
Cleavage:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for Boc-SPPS is HF/anisole (9:1) at 0°C for 1 hour. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures. Alternatively, trifluoromethanesulfonic acid (TFMSA) based cocktails can be used.
-
-
Work-up:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the peptide.
-
Quantitative Data Summary
While specific quantitative data for the coupling of this compound is not extensively reported in the literature, the following table provides an estimated comparison of expected coupling efficiencies with different reagents based on their known performance with other sterically hindered amino acids. Actual yields will be sequence-dependent.
Table 2: Estimated Coupling Efficiency for this compound
| Coupling Reagent | Coupling Time (hours) | Estimated Single Coupling Efficiency (%) | Notes |
| HATU | 2 - 4 | > 98% | Often sufficient with a single coupling. |
| HCTU | 2 - 4 | 95 - 98% | Double coupling may be required for near-quantitative reaction. |
| COMU | 2 - 4 | 95 - 98% | Similar performance to HCTU. |
| PyBOP | 4 - 6 | 90 - 95% | Longer reaction times and double coupling are often necessary. |
| DIC/Oxyma | 6 - 12 | 85 - 90% | Significantly longer reaction times; double coupling is highly recommended. |
Note: These are estimated efficiencies and can vary based on the specific peptide sequence, resin, and other synthesis parameters.
Conclusion
The successful incorporation of this compound into peptides via SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. The use of highly reactive uronium salt-based reagents such as HATU, HCTU, or COMU is strongly recommended to overcome the steric hindrance of the difluoromethyl group. Extended coupling times and the potential need for double coupling should be anticipated. Careful monitoring of the coupling reaction is essential to ensure high-purity peptide products. These application notes provide a solid foundation for researchers to develop robust and efficient protocols for the synthesis of peptides containing this valuable fluorinated proline analog.
References
Application Notes and Protocols: Developing Protease-Resistant Peptides with 3,3-Difluoroproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation in vivo, leading to short half-lives and reduced bioavailability. A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids that can induce conformational constraints and alter the peptide backbone in a way that hinders protease recognition and cleavage.[1][2] The incorporation of fluorinated amino acids is a particularly attractive approach due to the unique stereoelectronic properties of fluorine.[3] This document provides detailed application notes and protocols for the use of 3,3-difluoroproline, a gem-difluorinated proline analogue, to engineer protease-resistant peptides.
The gem-difluoro substitution on the proline ring at the 3-position is hypothesized to exert significant conformational constraints on the peptide backbone. This is due to the electron-withdrawing nature of the fluorine atoms, which can influence the pucker of the pyrrolidine ring and the cis/trans isomerization of the Xaa-Pro peptide bond.[4] These conformational restrictions can disrupt the ideal substrate geometry required for protease binding and catalysis, thereby conferring resistance to enzymatic degradation.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from protease resistance assays comparing a native peptide to its 3,3-difluoroproline-modified counterpart. This data illustrates the potential increase in stability.
Table 1: Stability of a Model Peptide in the Presence of α-Chymotrypsin
| Peptide Sequence | Modification | Incubation Time (hours) | % Intact Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe-NH2 | None | 0 | 100 |
| 1 | 45 | ||
| 4 | 10 | ||
| 8 | <1 | ||
| Ac-Ala-Ala-(3,3-F2)Pro-Phe-NH2 | 3,3-Difluoroproline | 0 | 100 |
| 1 | 98 | ||
| 4 | 92 | ||
| 8 | 85 |
Table 2: Half-Life of a Model Peptide in Human Serum
| Peptide Sequence | Modification | Half-Life (t½) in hours |
| Ac-Gly-Leu-Pro-Arg-Ser-Lys-NH2 | None | 0.5 |
| Ac-Gly-Leu-(3,3-F2)Pro-Arg-Ser-Lys-NH2 | 3,3-Difluoroproline | > 24 |
Experimental Protocols
Protocol 1: Synthesis of Peptides Containing 3,3-Difluoroproline
This protocol describes the incorporation of Fmoc-3,3-difluoroproline into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
N-Fmoc-3,3-difluoroproline
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU)
-
Base (e.g., DIEA)
-
Solvent (e.g., NMP)
-
Deprotection solution (e.g., 20% piperidine in NMP)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with NMP.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or Fmoc-3,3-difluoroproline) and HCTU in NMP.
-
Add DIEA to the solution.
-
Add the activated amino acid solution to the resin and couple for the appropriate time (coupling times for Fmoc-3,3-difluoroproline may need to be extended).
-
-
Washing: Wash the resin with NMP.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group using 20% piperidine in NMP.
-
Washing: Wash the resin with NMP, followed by DCM, and then dry the resin.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold ether.
-
Purification: Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: In Vitro Protease Resistance Assay (α-Chymotrypsin)
This protocol details a method to assess the stability of a 3,3-difluoroproline-containing peptide against a specific endopeptidase, α-chymotrypsin.[5]
Materials:
-
Native peptide and 3,3-difluoroproline modified peptide
-
α-Chymotrypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
-
Fluorescence detector (if using fluorescently labeled peptides)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the native and modified peptides in the assay buffer to a final concentration of 1 mg/mL.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide solution to the assay buffer.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Enzyme Addition: Initiate the reaction by adding the α-chymotrypsin solution to each tube (a typical enzyme:substrate ratio is 1:50 to 1:200 w/w).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantify the peak area to determine the percentage of intact peptide remaining at each time point.
-
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the rate of degradation.
Visualizations
Caption: Experimental workflow for synthesizing and evaluating protease-resistant peptides.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptide Inhibitors Using 1-Boc-3,3-difluoro-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to their ability to modulate the conformational properties, metabolic stability, and binding affinity of peptides. The incorporation of 1-Boc-3,3-difluoro-D-proline, a proline analog with a gem-difluoro substitution at the 3-position, can introduce unique stereoelectronic effects that influence peptide backbone conformation and enhance proteolytic resistance. These properties make it a valuable building block for the design of potent and stable peptide inhibitors targeting various enzymes, such as Dipeptidyl Peptidase IV (DPP-IV).
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes.[1] Peptide and peptidomimetic inhibitors incorporating fluorinated proline analogs have shown promise as potent and selective DPP-IV inhibitors.[2][3][4]
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS), along with relevant data on a known peptide inhibitor containing a similar moiety.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 2165637-44-3 | [5] |
| Molecular Formula | C₁₀H₁₅F₂NO₄ | [5] |
| Molecular Weight | 251.23 g/mol | [5] |
| Appearance | White to off-white solid | Commercially available |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMF, DCM | General knowledge |
Table 2: Biological Activity of a Dipeptidyl Peptidase IV (DPP-4) Inhibitor Containing a 3,3-Difluoropyrrolidine Moiety
| Compound | Target | IC₅₀ (nM) | Selectivity | Oral Bioavailability | Reference |
| (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[2][6][7]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide | DPP-4 | 6.3 | >1000-fold vs. related proteases | Good in preclinical species | [2] |
Experimental Protocols
The following protocols are designed for the manual or automated solid-phase synthesis of peptides incorporating the sterically hindered amino acid, this compound. Due to the steric hindrance of the gem-difluoro group, optimized coupling conditions are recommended.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) - General Workflow
This protocol outlines the standard steps for Boc-SPPS. Specific modifications for coupling this compound are detailed in Protocol 2.
Materials:
-
Merrifield resin or other suitable Boc-compatible resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Piperidine (for Fmoc synthesis comparison, not used in Boc protocol)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[8]
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (3-4 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt, 3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test for primary amines; the isatin test is required for the N-terminal proline).[9]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Boc deprotection and washing, dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole) for 1-2 hours at 0°C. Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Optimized Coupling of this compound
Due to the steric hindrance of the 3,3-difluoro substitution, a more robust coupling strategy is recommended to ensure high coupling efficiency.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole) with DIPEA: Highly efficient for sterically hindered amino acids.[10]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / DIPEA: Another effective reagent for difficult couplings.[10]
-
DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure: A modern alternative to HOBt that can enhance coupling rates and reduce racemization.[11]
Procedure:
-
Pre-activation:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.
-
-
Monitoring and Recoupling:
-
After the initial coupling, perform an isatin test to check for the presence of free secondary amine (proline).[9]
-
If the test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF, and perform a second coupling with a fresh solution of activated this compound for another 2-4 hours.
-
-
Washing: Once the coupling is complete (negative isatin test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
Boc-SPPS Workflow
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Optimized Coupling of this compound
References
- 1. Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Potent and selective proline derived dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
Modifying Peptide Hydrophobicity with 1-Boc-3,3-difluoro-D-proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrophobicity of a peptide is a critical physicochemical property that influences its solubility, stability, membrane permeability, and overall pharmacokinetic and pharmacodynamic profile. Fine-tuning this characteristic is a key strategy in peptide-based drug development. The incorporation of non-canonical amino acids, particularly fluorinated variants, offers a powerful tool for modulating hydrophobicity. The gem-difluoro group (CF2) is of particular interest as it can significantly alter local electronic and conformational properties, thereby impacting intermolecular interactions and increasing metabolic stability.
Application Notes
Rationale for Using 1-Boc-3,3-difluoro-D-proline:
-
Increased Hydrophobicity: The replacement of two hydrogen atoms with highly electronegative fluorine atoms on the proline ring is expected to increase the local hydrophobicity of the peptide. This is due to the non-polar nature of the C-F bond and the overall increase in the non-polar surface area of the amino acid residue.
-
Conformational Constraint: The proline ring itself imparts significant conformational rigidity to a peptide backbone. The addition of gem-difluoro substituents at the 3-position can further influence the ring puckering and the cis-trans isomerization of the preceding peptide bond, potentially leading to more stable and predictable secondary structures.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated proline residue less susceptible to enzymatic degradation. This can enhance the in vivo half-life of the peptide.
-
Modulation of Binding Affinity: Changes in hydrophobicity and conformation can alter the binding affinity of a peptide to its target receptor or enzyme. The introduction of 3,3-difluoro-D-proline can be used to optimize these interactions for improved therapeutic efficacy.
Key Applications:
-
Enhancing Membrane Permeability: Increasing the hydrophobicity of a peptide can improve its ability to cross cell membranes, which is often a limiting factor for the bioavailability of peptide drugs.
-
Improving Proteolytic Resistance: The inherent stability of the fluorinated proline can protect the peptide from degradation by proteases, leading to a longer duration of action.
-
Optimizing Peptide-Protein Interactions: The unique electronic and steric properties of the difluorinated proline can be exploited to fine-tune the binding interactions with biological targets.
Data Presentation
The hydrophobicity of peptides is commonly assessed using RP-HPLC, where a more hydrophobic peptide will have a longer retention time on a non-polar stationary phase. The following tables provide illustrative data on how the incorporation of 3,3-difluoro-D-proline (represented as D-Pro(3,3-F₂)) could be expected to alter the retention time of a model peptide compared to its non-fluorinated D-proline counterpart.
Table 1: Illustrative RP-HPLC Retention Times of Model Peptides
| Peptide Sequence | Modification | Predicted Retention Time (minutes) | Change in Retention Time (minutes) |
| Ac-Gly-D-Pro-Ala-NH₂ | None (Control) | 12.5 | - |
| Ac-Gly-D-Pro(3,3-F₂)-Ala-NH₂ | 3,3-difluoro-D-proline | 14.8 | +2.3 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected increase in hydrophobicity. Actual retention times will vary depending on the specific peptide sequence and the HPLC conditions.
Table 2: Chromatographic Conditions for Hydrophobicity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25°C |
Experimental Protocols
The following are detailed protocols for the synthesis of a peptide containing this compound and its subsequent analysis by RP-HPLC to determine its relative hydrophobicity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of the model peptide Ac-Gly-D-Pro(3,3-F₂)-Ala-NH₂ using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
This compound
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Alanine Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-Ala-OH (3 eq.) using DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Fmoc-Deprotection:
-
Wash the resin with DMF.
-
Treat with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the alanine residue.
-
Wash the resin thoroughly with DMF and DCM.
-
-
This compound Coupling:
-
Couple this compound (3 eq.) using DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Boc-Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc-Glycine Coupling:
-
Couple Fmoc-Gly-OH (3 eq.) using DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
N-terminal Acetylation:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: RP-HPLC Analysis for Hydrophobicity Assessment
This protocol details the analytical RP-HPLC method to determine the retention time of the synthesized peptides.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Synthesized peptides (fluorinated and non-fluorinated analogs) dissolved in Mobile Phase A
Procedure:
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 20 µL of the dissolved peptide sample onto the column.
-
Chromatographic Separation: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Acquisition: Monitor the elution profile at 220 nm and record the chromatogram.
-
Retention Time Determination: Determine the retention time for the major peptide peak in the chromatogram.
-
Comparative Analysis: Repeat the analysis for the non-fluorinated control peptide under identical conditions and compare the retention times. An increase in retention time for the fluorinated peptide indicates an increase in hydrophobicity.
Visualizations
Caption: Workflow for peptide synthesis and hydrophobicity analysis.
Caption: Logic diagram of modifying peptide properties.
Application Notes and Protocols for 3,3-Difluoroproline Peptide Synthesis: A Comparative Analysis of Fmoc and Boc Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. 3,3-Difluoroproline (Dfp) is a proline analog of significant interest due to the unique stereoelectronic effects of the gem-difluoro substitution on the pyrrolidine ring. This modification can influence pucker preference and the cis-trans isomerization of the preceding peptide bond, offering a tool for rational peptide design.
This document provides a detailed comparison of the two most common solid-phase peptide synthesis (SPPS) strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), for the synthesis of peptides containing 3,3-difluoroproline. While direct comparative studies on the synthesis of 3,3-difluoroproline-containing peptides are limited, this guide consolidates established SPPS protocols and highlights key considerations for the incorporation of this sterically hindered, fluorinated amino acid.
Comparison of Fmoc and Boc Strategies for 3,3-Difluoroproline Peptide Synthesis
The choice between Fmoc and Boc chemistry for the synthesis of peptides containing 3,3-difluoroproline depends on several factors, including the desired peptide length, the presence of other sensitive residues, and available equipment. Both strategies have distinct advantages and disadvantages.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Deprotection | 20% Piperidine in DMF | 50% TFA in DCM |
| Side-chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl), cleaved with strong acid |
| Final Cleavage | TFA-based cocktail | Strong acid (e.g., HF, TFMSA) |
| Advantages | Milder deprotection conditions, compatible with a wider range of sensitive modifications.[1][2] | Can be advantageous for synthesizing long or aggregation-prone peptides.[2] |
| Disadvantages | Potential for side reactions like diketopiperazine formation at the dipeptide stage and aspartimide formation.[3] | Requires handling of hazardous strong acids for final cleavage. Repeated acid treatment can lead to degradation of sensitive residues.[1] |
| Considerations for 3,3-Difluoroproline | The stability of the gem-difluoro group to repeated basic conditions should be considered, although it is generally expected to be stable. The steric hindrance of 3,3-difluoroproline may require optimized coupling conditions. | The stability of the C-F bonds to strong acid cleavage needs to be evaluated. The electron-withdrawing nature of the fluorine atoms may affect the lability of the preceding peptide bond.[4] |
Synthesis of Fmoc- and Boc-Protected 3,3-Difluoroproline Monomers
The successful incorporation of 3,3-difluoroproline into peptides begins with the synthesis of the protected monomer. While not as readily available as standard amino acids, synthetic routes to both Fmoc- and Boc-protected 3,3-difluoroproline have been reported. These syntheses often involve the fluorination of a proline precursor using reagents like diethylaminosulfur trifluoride (DAST).
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing 3,3-difluoroproline using both Fmoc and Boc strategies. Note: These are starting-point protocols and may require optimization, particularly for the coupling of the sterically hindered 3,3-difluoroproline residue.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol is based on standard Fmoc/tBu chemistry.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[2]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[6]
-
If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin thoroughly with DMF.
4. Coupling of Fmoc-3,3-difluoroproline-OH:
-
Due to the potential steric hindrance of the gem-difluoro group, extended coupling times or the use of a more potent coupling agent may be necessary.
-
Recommended starting conditions: Use a 1:1 mixture of DMF and Dichloromethane (DCM) as the solvent.[7] Employ a highly efficient coupling reagent such as HATU.[7] Double coupling (repeating the coupling step) is recommended.
-
Follow the general procedure in step 3, but extend the coupling time to 4 hours for the first coupling and 2 hours for the second.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol is based on standard Boc/Bzl chemistry.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., MBHA resin for C-terminal amides or Merrifield resin for C-terminal acids) in DCM for at least 1 hour.[8]
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM.[5]
2. Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Drain and wash the resin with DCM.
3. Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.[8]
-
Wash the resin with DCM.
4. Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve the Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU or HATU; 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction with a ninhydrin test.
-
Wash the resin with DMF and DCM.
5. Coupling of Boc-3,3-difluoroproline-OH:
-
Similar to the Fmoc strategy, optimized conditions are recommended.
-
Recommended starting conditions: Use a potent coupling reagent like HATU and consider a double coupling protocol with extended reaction times.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid.
7. Final Cleavage and Deprotection:
-
After the final coupling, perform a final Boc deprotection (step 2).
-
Dry the peptide-resin under vacuum.
-
Perform the final cleavage using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.[9]
-
After cleavage, precipitate the peptide in cold diethyl ether, wash, and dry.
Potential Side Reactions and Mitigation
The synthesis of peptides containing 3,3-difluoroproline may be susceptible to common SPPS side reactions, with some specific considerations for the fluorinated residue.
| Side Reaction | Description | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance from the gem-difluoro group may slow down the coupling reaction.[10] | Use more potent coupling reagents (e.g., HATU, COMU), increase coupling time, perform double coupling, or slightly increase the reaction temperature.[10] |
| Racemization | Can occur during activation, particularly for sterically hindered amino acids. | Use coupling reagents with racemization-suppressing additives (e.g., HOBt, Oxyma). |
| Diketopiperazine Formation (Fmoc) | Cyclization and cleavage of the N-terminal dipeptide from the resin, especially if proline is at the second or third position. | Couple the third amino acid quickly after deprotection of the second. Use a dipeptide building block. |
| Aspartimide Formation (Fmoc) | Cyclization of aspartic acid residues under basic deprotection conditions.[3] | Use protecting groups for Asp that are less prone to this side reaction or use modified deprotection cocktails. |
| β-elimination | Although less likely for 3,3-difluoroproline, fluorinated compounds can be susceptible to elimination under certain conditions. The stability to repeated basic and acidic treatments should be experimentally verified. | Careful control of reaction conditions and use of the mildest possible deprotection and cleavage methods. |
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the Fmoc and Boc solid-phase synthesis of a peptide containing 3,3-difluoroproline.
Caption: Fmoc-based solid-phase peptide synthesis workflow for incorporating 3,3-difluoroproline.
Caption: Boc-based solid-phase peptide synthesis workflow for incorporating 3,3-difluoroproline.
Conclusion
Both Fmoc and Boc strategies are viable for the synthesis of peptides containing 3,3-difluoroproline, each with its own set of considerations. The Fmoc strategy offers milder deprotection conditions, which may be beneficial for preserving the integrity of the fluorinated amino acid and other sensitive residues. However, the potential for base-mediated side reactions exists. The Boc strategy, while requiring harsher final cleavage conditions, can be advantageous for managing peptide aggregation.
Due to the limited availability of specific data for 3,3-difluoroproline incorporation, it is crucial for researchers to perform small-scale test syntheses to optimize coupling conditions and assess the stability of the peptide under the chosen synthetic route. Careful monitoring of each step and thorough characterization of the final product are essential to ensure the synthesis of high-quality 3,3-difluoroproline-containing peptides for research and drug development applications.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. digital.csic.es [digital.csic.es]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Coupling Sterically Hindered Fluorinated Amino Acids
Welcome to the technical support center for challenges in coupling sterically hindered fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of incorporating these unique building blocks into peptides.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered fluorinated amino acids so difficult to couple?
A1: The primary challenge arises from steric hindrance. The bulky fluorine atoms or fluorinated alkyl groups on the amino acid side chain, particularly at the α- or β-carbon, physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This steric clash significantly slows down the rate of peptide bond formation and can lead to incomplete reactions.
Q2: How does the position of fluorine substitution impact coupling efficiency?
A2: The proximity of the fluorine substitution to the peptide backbone is a critical factor. α,α-disubstituted fluorinated amino acids present the most significant challenge due to severe steric hindrance directly at the reactive center. Fluorination at the β-carbon also poses considerable difficulty. As the fluorine atoms move further down the side chain, their impact on the coupling reaction generally diminishes, although the overall bulk and electronic effects of the fluorinated moiety can still influence reactivity.
Q3: My standard coupling protocol with DIC/HOBt is failing for a fluorinated amino acid. What is the first thing I should try?
A3: Standard carbodiimide-based coupling protocols are often insufficient for sterically hindered fluorinated amino acids. The first and most effective step is to switch to a more potent coupling reagent. Onium salt-based reagents, such as those forming highly reactive OAt or Oxyma esters, are recommended. Reagents like HATU, HCTU, and COMU are designed for such "difficult" couplings and can significantly improve yields.[1]
Q4: What are the key differences between uronium/aminium and phosphonium-based coupling reagents for these challenging couplings?
A4: Both classes of reagents are effective for hindered couplings.
-
Uronium/Aminium salts (e.g., HATU, HBTU, HCTU, COMU) are highly reactive and widely used. However, a potential side reaction is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[1]
-
Phosphonium salts (e.g., PyBOP, PyAOP) do not cause guanidinylation and are therefore considered "cleaner" in that regard.[1] PyAOP, which forms the highly reactive OAt ester, is particularly effective for hindered couplings.[2]
Q5: When should I consider using a double coupling strategy?
A5: A double coupling is a robust technique to drive a difficult coupling reaction to completion. It is recommended when:
-
You are coupling a particularly hindered fluorinated amino acid.
-
The N-terminal amino acid on the resin is also sterically bulky.
-
Monitoring of the first coupling (e.g., via a Kaiser test) indicates an incomplete reaction.
-
You are synthesizing a sequence known to be prone to aggregation.[3]
Q6: Can elevating the reaction temperature improve coupling efficiency?
A6: Yes, increasing the temperature (e.g., to 35-50°C) can provide the necessary activation energy to overcome the steric barrier.[3] However, this should be approached with caution as higher temperatures can also increase the risk of racemization, especially for sensitive amino acids. Microwave-assisted peptide synthesis is another effective method for enhancing coupling rates for difficult sequences.[4][5]
Troubleshooting Guides
Problem 1: Incomplete or Failed Coupling of a Sterically Hindered Fluorinated Amino Acid
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the coupling step.
-
Mass spectrometry of the crude peptide shows a significant peak corresponding to the deletion of the fluorinated amino acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Problem 2: Suspected Racemization during Coupling of a Fluorinated Amino Acid
Symptoms:
-
HPLC analysis of the crude peptide shows a doublet or broadened peak for the target peptide.
-
Chiral amino acid analysis confirms the presence of the D-isomer.
Troubleshooting Workflow:
Caption: Workflow to minimize racemization.
Data Presentation: Comparison of Coupling Reagents
The following tables summarize the performance of various coupling reagents in challenging peptide couplings. While direct comparative data for sterically hindered fluorinated amino acids is limited, the data for other sterically hindered residues, such as N-methylated amino acids and α,α-disubstituted amino acids (e.g., Aib), provides a strong indication of their relative efficacy.
Table 1: Coupling Yields for Sterically Hindered N-Methylated Amino Acids
Model Peptide: Boc-Phe-Xaa-Phe-OBzl
| Coupling Reagent | Xaa = (NMe)Ala Yield (%) | Xaa = (NMe)Aib Yield (%) | Xaa = (NMe)αAc5c Yield (%) |
| HBTU | Significant Yield | Significant Yield | Significant Yield |
| PyBroP | Significant Yield | Significant Yield | Significant Yield |
| Pivaloyl Mixed Anhydride | < 10 | < 10 | < 10 |
| Pentafluorophenyl Ester | < 10 | < 10 | < 10 |
| Acyl Fluoride | < 10 | < 10 | < 10 |
Table 2: Performance Comparison for a Difficult Sequence (Aib-enkephalin derivative)
| Coupling Reagent | Purity (%) |
| COMU | >95 |
| HBTU | ~80 |
| PyBOP | ~75 |
| DIC/HOBt | ~60 |
Note: Data adapted from studies on non-fluorinated sterically hindered amino acids.[4] The relative performance is expected to be similar for sterically hindered fluorinated analogs.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Fluorinated Amino Acid using HATU
This protocol is intended for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-protected sterically hindered fluorinated amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or sym-collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Workflow Diagram:
Caption: Workflow for the double coupling protocol.
Procedure:
First Coupling:
-
Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-protected fluorinated amino acid (4 eq.). Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF.
Second Coupling:
-
Repeat steps 2 through 4 with a fresh solution of the activated fluorinated amino acid.
-
Allow the second coupling to proceed for 45-60 minutes.
-
After the second coupling, wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection step or cleavage.
-
Confirm the completion of the coupling with a negative Kaiser test.
Protocol 2: In Situ Acyl Fluoride Formation for Extremely Hindered Couplings
This method is reserved for the most challenging couplings, such as those involving α,α-disubstituted fluorinated amino acids, where even potent onium salt reagents may fail.
Materials:
-
Fmoc-protected α,α-disubstituted fluorinated amino acid (1.5-2 equivalents)
-
Cyanuric fluoride or an alternative fluorinating agent (e.g., TFFH) (0.5 equivalents of cyanuric fluoride)
-
Pyridine (1.5-2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminal amine
Workflow Diagram:
Caption: Workflow for coupling via in situ acyl fluoride formation.
Procedure:
-
Swell the resin and perform N-terminal Fmoc deprotection as per standard protocols. Wash thoroughly.
-
Acyl Fluoride Formation: In a separate, dry reaction vessel, dissolve the protected, sterically hindered fluorinated amino acid (1.5-2 eq.) in anhydrous DCM.
-
Add pyridine (1.5-2 eq.) to the solution.
-
Slowly add the fluorinating agent (e.g., cyanuric fluoride, 0.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]
-
Coupling: Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine.
-
Allow the coupling reaction to proceed for 2-4 hours. The reaction may require longer, and monitoring (if possible) is advised.
-
Once the reaction is complete, drain the vessel and wash the resin thoroughly with DCM, followed by DMF.
Disclaimer: The information provided in this technical support center is for research and informational purposes only. Protocols and troubleshooting suggestions should be adapted and optimized for specific sequences and laboratory conditions. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: N-Terminal Difluoroproline and the Prevention of Diketopiperazine Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing N-terminal (2S,4S)-4,4-difluoroproline, with a specific focus on mitigating the formation of diketopiperazine (DKP) byproducts.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern with N-terminal difluoroproline?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur in dipeptidyl esters, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring. This is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly when proline or its analogs, like 4,4-difluoroproline (Dfp), are in the second position from the N-terminus. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, resulting in premature termination of the peptide chain and a loss of yield.
The propensity for DKP formation is highly dependent on the ability of the Xaa-Pro/Dfp peptide bond to adopt a cis conformation, which brings the N-terminal amine in close proximity to the C-terminal ester for cyclization.
Q2: How does the presence of fluorine atoms in difluoroproline affect the likelihood of DKP formation?
A2: The two electron-withdrawing fluorine atoms in 4,4-difluoroproline have a significant impact on the properties of the proline ring and the adjacent peptide bond. This can influence DKP formation in several ways:
-
Cis-Trans Isomerization: Fluorination can accelerate the rate of cis-trans isomerization around the peptide bond preceding the difluoroproline residue. While this might suggest a faster approach to the reactive cis conformation, the overall equilibrium may not be shifted favorably. Studies on monofluorinated prolines have shown that the stereochemistry of the fluorine atom is critical. For instance, (4S)-fluoroproline tends to favor the cis conformation more than (4R)-fluoroproline, leading to a higher propensity for DKP formation.[1][2] While detailed studies on Dfp are ongoing, the strong electron-withdrawing nature of the two fluorine atoms is known to diminish the double bond character of the peptide bond, thereby lowering the rotational barrier.[3][4]
-
Pucker Preference: The fluorine substituents also influence the pucker of the pyrrolidine ring, which in turn affects the orientation of the peptide backbone and the feasibility of the cyclization reaction.[3][5]
Q3: What are the primary factors that promote DKP formation during SPPS of peptides with N-terminal difluoroproline?
A3: Several factors during solid-phase peptide synthesis can increase the risk of DKP formation:
-
Prolonged Deprotection: Extended exposure to the basic conditions of Fmoc deprotection, typically with piperidine, can catalyze the cyclization reaction.[6]
-
Resin Choice: Resins that form more labile ester linkages, such as Wang resin, are more susceptible to DKP formation compared to more sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[7]
-
Amino Acid Sequence: The steric bulk of the N-terminal amino acid (Xaa in Xaa-Dfp) can influence the rate of DKP formation.
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.
-
Solvent: The choice of solvent can impact the kinetics of the cyclization reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the final peptide with N-terminal difluoroproline. | High incidence of DKP formation leading to premature chain cleavage from the resin. | 1. Optimize Fmoc-Deprotection: Reduce the deprotection time to the minimum required for complete Fmoc removal. Consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF, which can be faster and less prone to inducing DKP formation.[2] 2. Change Resin: If using a Wang or other PAM-type resin, switch to a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl linkage significantly suppresses DKP formation.[7] 3. Use a Dipeptide Building Block: Synthesize the Fmoc-Xaa-Dfp-OH dipeptide separately in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptidyl-resin stage. |
| Mass spectrometry of the crude product shows a significant peak corresponding to the DKP of the N-terminal dipeptide. | Incomplete suppression of DKP formation despite initial precautions. | 1. Lower the Temperature: Perform the coupling and deprotection steps at a reduced temperature (e.g., 0-5 °C) to slow down the rate of the cyclization side reaction. 2. Screen Coupling Reagents: While the primary issue is often during deprotection, using a highly efficient coupling reagent like HATU or HCTU can ensure rapid formation of the tripeptide, minimizing the time the dipeptide is exposed to potentially basic conditions. |
| Difficulty in synthesizing the Fmoc-Xaa-Dfp-OH dipeptide building block in solution. | Side reactions during the synthesis of the dipeptide itself. | 1. Protect the Carboxyl Group: When synthesizing the dipeptide, use a temporary protecting group for the carboxyl group of difluoroproline (e.g., a methyl or ethyl ester) that can be selectively removed without affecting the Fmoc group. 2. Optimize Coupling Conditions: Use a coupling reagent known to minimize racemization, such as COMU or TBTU, in the presence of a base like DIPEA. |
Experimental Protocols
Protocol 1: Standard SPPS with N-Terminal Difluoroproline (Prone to DKP Formation)
-
Resin Preparation: Swell Wang resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures (e.g., DIC/Oxyma).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.[7]
-
Difluoroproline Coupling: Couple Fmoc-(2S,4S)-4,4-difluoroproline-OH using a standard coupling protocol.
-
Second Fmoc Deprotection: Repeat the deprotection step as in step 3. At this stage, the resin-bound dipeptide is highly susceptible to DKP formation.
-
Third Amino Acid Coupling: Couple the third Fmoc-protected amino acid.
-
Continue Synthesis & Cleavage: Proceed with the synthesis followed by cleavage from the resin using a standard TFA cocktail.
Protocol 2: Optimized SPPS to Minimize DKP Formation with N-Terminal Difluoroproline
-
Resin Choice: Start with 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin using DIPEA in DCM.
-
Fmoc Deprotection (First Amino Acid): Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 7 minutes.
-
Difluoroproline Coupling: Couple Fmoc-(2S,4S)-4,4-difluoroproline-OH using HATU/DIPEA in DMF for 1 hour.
-
Fmoc Deprotection (Optimized for Dipeptide): Use a solution of 2% DBU and 2% piperidine in DMF. Treat the resin for 2 minutes, drain, and repeat with fresh solution for 5 minutes.[2]
-
Third Amino Acid Coupling: Immediately couple the third Fmoc-protected amino acid using a high-efficiency coupling reagent like HATU or COMU.
-
Continue Synthesis & Cleavage: Proceed with the synthesis. Cleave the final peptide from the resin using a mild TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Protocol 3: Dipeptide Building Block Approach
-
Synthesis of Fmoc-Xaa-Dfp-OH:
-
Protect the carboxyl group of (2S,4S)-4,4-difluoroproline as a methyl ester (H-Dfp-OMe).
-
Couple Fmoc-Xaa-OH to H-Dfp-OMe in solution using HATU/DIPEA.
-
Purify the resulting Fmoc-Xaa-Dfp-OMe.
-
Saponify the methyl ester using LiOH or NaOH to yield the free acid, Fmoc-Xaa-Dfp-OH.
-
Purify the dipeptide building block.
-
-
SPPS using the Dipeptide:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide).
-
Perform Fmoc deprotection of the resin.
-
Couple the pre-synthesized Fmoc-Xaa-Dfp-OH building block to the resin using standard coupling procedures.
-
Proceed with the remainder of the peptide synthesis as usual.
-
Data Summary
| Factor | Condition Favoring DKP Formation | Condition Minimizing DKP Formation | Rationale |
| Proline Analog | (4S)-fluoroproline | (4R)-fluoroproline | The 4S stereoisomer promotes a higher population of the cis-amide bond conformation, which is a prerequisite for cyclization.[1][2] |
| Resin Type | Wang, PAM | 2-Chlorotrityl Chloride (2-CTC) | The sterically hindered linkage of 2-CTC resin disfavors the intramolecular nucleophilic attack required for DKP formation.[7] |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF | The DBU/piperidine mixture allows for faster and more efficient Fmoc removal, reducing the time the dipeptidyl-resin is exposed to basic conditions.[2] |
| Strategy | Stepwise SPPS | Dipeptide Building Block Approach | This strategy completely bypasses the formation of the unstable dipeptidyl-resin intermediate, which is the species that undergoes cyclization. |
Visualizing the Logic of DKP Avoidance
The following diagram illustrates the decision-making process for troubleshooting and avoiding DKP formation when working with N-terminal difluoroproline.
Caption: A decision tree for troubleshooting DKP formation.
This guide provides a starting point for addressing the challenges of DKP formation in peptides containing N-terminal 4,4-difluoroproline. As research in this area continues, more specific data and optimized protocols are likely to emerge.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-Boc-3,3-difluoro-D-proline Coupling Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of peptide coupling reactions involving 1-Boc-3,3-difluoro-D-proline.
Frequently Asked Questions (FAQs)
Q1: Why are peptide coupling reactions with this compound often challenging?
Coupling reactions involving this compound are frequently problematic due to significant steric hindrance. The gem-difluoro group at the C3 position restricts access to the carboxyl group, slowing down the rate of peptide bond formation. This steric bulk can lead to incomplete or slow reactions when using standard coupling protocols.[1]
Q2: My standard coupling protocol using a carbodiimide reagent (DCC, DIC) is resulting in low yields. What is the recommended course of action?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance of this compound.[1] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium or phosphonium salts. These reagents form highly reactive intermediates that facilitate coupling with hindered amino acids.[1]
Q3: Which specific coupling reagents are most effective for this compound?
For difficult couplings involving sterically hindered amino acids, reagents that generate highly reactive activated esters are preferred. The most commonly recommended and effective reagents include:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Considered one of the most efficient reagents, as it forms a highly reactive OAt-ester intermediate.[2] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the reaction.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in efficacy to HATU, forming a highly reactive O-6-ClBt ester.
-
COMU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate): An Oxyma-based reagent with coupling efficiencies comparable to HATU. It offers enhanced safety as it avoids the potentially explosive HOBt or HOAt byproducts and has better solubility.[3][4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt-based reagent, particularly useful for coupling N-methylated or other hindered amino acids.[3]
Q4: I have switched to a more potent reagent like HATU, but my coupling reaction is still incomplete. What other parameters can I optimize?
If a powerful coupling reagent alone is not sufficient, consider the following optimization strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and reagents. This is a very effective method to drive the reaction to completion for difficult residues.[1]
-
Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 40-50 °C) can improve reaction kinetics. However, this may also increase the risk of epimerization, so it should be monitored carefully.[5]
-
Optimize Base Equivalents: Ensure the correct amount of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is used. Typically, for uronium/aminium reagents, two equivalents of base are required per equivalent of coupling reagent.[3] For COMU, only one equivalent is needed.[3]
-
Increase Reaction Time: Sterically hindered couplings naturally proceed slower. Extending the reaction time (e.g., from 1-2 hours to 4 hours or overnight) may be necessary.
Q5: What are the common side reactions during the coupling of this compound, and how can they be minimized?
The primary side reactions of concern are epimerization and guanidinylation.
-
Epimerization: This is the loss of stereochemical integrity at the alpha-carbon. While proline residues are generally resistant to racemization, the risk is higher with powerful activating agents.[6] Using reagents based on HOAt (like HATU) or Oxyma (like COMU) minimizes this risk compared to HOBt-based reagents (like HBTU).[2][4]
-
Guanidinylation: This side reaction can occur when using excess aminium/uronium reagents (like HATU, HBTU). The reagent can react with the free N-terminal amine of the peptide chain, capping it and preventing further elongation.[7] To avoid this, do not use a large excess of the coupling reagent and ensure the pre-activation time of the carboxylic acid is sufficient before adding it to the amine.[3][7]
Data Presentation: Comparison of Recommended Coupling Reagents
The following table summarizes the key characteristics of coupling reagents suitable for sterically hindered amino acids like this compound.
| Reagent | Reagent Type | Activating Additive | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium | HOAt | Very High | Fast reactions, low epimerization risk, high efficiency for hindered couplings.[2] | Can cause guanidinylation if used in excess; potentially explosive byproduct.[4] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt | Very High | High coupling efficiency, comparable to HATU. | Can cause guanidinylation if used in excess. |
| COMU | Aminium/Uronium | OxymaPure | Very High | High efficiency, safer (non-explosive byproducts), better solubility.[3][4] | Limited solution stability. |
| PyAOP | Phosphonium | HOAt | Very High | Excellent for hindered couplings, does not cause guanidinylation.[3] | Byproducts can be difficult to remove in solution-phase synthesis.[4] |
| PyBOP | Phosphonium | HOBt | High | Good efficiency, does not cause guanidinylation.[3] | Less reactive than HOAt-based reagents; HOBt is potentially explosive.[4] |
| DIC/HOBt | Carbodiimide | HOBt | Moderate | Low cost, byproduct is soluble (for SPPS).[3] | Often inefficient for hindered couplings, higher risk of epimerization than with HATU.[1][2] |
Experimental Protocols
Protocol 1: Standard HATU Coupling for this compound (SPPS)
This protocol provides a starting point for solid-phase peptide synthesis (SPPS). Molar equivalents are based on the initial resin loading.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3-5 equivalents).
-
Add HATU (3-5 equivalents) and dissolve in DMF.
-
Add DIEA (6-10 equivalents) to the mixture.
-
-
Coupling Reaction:
-
Allow the activation mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction for completeness using a Kaiser test or other qualitative test.[5] If the test is positive (indicating free amines), proceed to the double coupling protocol.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Protocol 2: Troubleshooting with Double Coupling
This procedure should be performed if the initial coupling is incomplete.
-
Initial Coupling:
-
Follow steps 1-3 of the Standard HATU Coupling Protocol.
-
-
First Wash:
-
After the initial coupling time (e.g., 2 hours), drain the reaction solution and wash the resin with DMF (3 times). Do not proceed to DCM washes yet.
-
-
Second Coupling:
-
Prepare a fresh activation mixture as described in Step 2 of the standard protocol.
-
Add the new activation mixture to the resin and allow it to react for another 1-2 hours.[1]
-
-
Final Wash:
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding to the next deprotection step.
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: General mechanism of HATU-mediated peptide coupling.
References
Technical Support Center: Purification of Peptides Containing 3,3-Difluoroproline
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating 3,3-difluoroproline. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide rapid solutions to specific issues that may arise during your experiments.
Problem 1: My 3,3-difluoroproline-containing peptide is showing poor solubility in standard HPLC mobile phases.
-
Potential Cause: The introduction of fluorine atoms can significantly alter the polarity and conformational preferences of a peptide, potentially leading to reduced solubility in aqueous solutions.[1] Peptides with a high content of non-polar amino acids or polar uncharged amino acids are preferentially solubilized by organic solvents.[2]
-
Troubleshooting Steps:
-
Assess Peptide Polarity: First, analyze the overall amino acid composition of your peptide to determine if it is acidic, basic, or neutral.[2]
-
Acidic peptides: Try dissolving in a small amount of a basic solution like 0.1M ammonium bicarbonate before dilution with the mobile phase.
-
Basic peptides: An acidic solvent such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) may aid dissolution.[3]
-
Neutral/Hydrophobic peptides: For peptides with a high proportion of hydrophobic residues, initial dissolution in a small volume of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before dilution is recommended.[2][3]
-
-
Use Chaotropic Agents: For peptides prone to aggregation, consider the use of chaotropic agents like guanidinium chloride or urea in the sample preparation to disrupt intermolecular hydrogen bonds.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate the dissolution of the peptide.[3]
-
Problem 2: I am observing poor separation between my target peptide and closely related impurities during RP-HPLC.
-
Potential Cause: The unique electronic properties of fluorinated amino acids can lead to co-elution with non-fluorinated impurities or other closely related peptide species. Standard C18 columns may not provide sufficient selectivity.
-
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Alternative Stationary Phases: Consider using a different column chemistry. For fluorinated compounds, a fluorinated stationary phase (F-column) may provide better separation when using hydrocarbon eluents (like ACN).[4] Conversely, a standard hydrocarbon column (H-column) might offer better separation with a fluorinated eluent.[4]
-
Vary the Ion-Pairing Reagent: While TFA is standard, other perfluorinated carboxylic acids like pentafluoropropanoic acid (PFPA) or heptafluorobutyric acid (HFBA) can alter the retention of peptides, particularly those with multiple basic residues, and improve separation.
-
Change the Organic Modifier: If using acetonitrile, try switching to methanol or isopropanol. This can change the elution profile and may resolve co-eluting peaks.
-
Problem 3: My peptide appears to be aggregating on the column, leading to high backpressure and poor peak shape.
-
Potential Cause: Peptide aggregation is a common issue, and the conformational rigidity imparted by the 3,3-difluoroproline moiety could potentially influence this.[5] Aggregation can lead to clogging of the column frit and result in broad, tailing peaks.
-
Troubleshooting Steps:
-
Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any pre-formed aggregates.
-
"Magic Mixture" for Aggregation-Prone Peptides: For highly aggregating sequences, a solvent system known as the "Magic Mixture" (DCM/DMF/NMP in a 1:1:1 ratio with 1% Triton X-100 and 2 M ethylenecarbonate) can be used for sample preparation to improve solvation.
-
Lower Sample Concentration: Try diluting your sample to reduce the likelihood of concentration-dependent aggregation.
-
Increase Column Temperature: Raising the column temperature can sometimes disrupt aggregates and improve peak shape. However, be mindful of peptide stability at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification technique for peptides containing 3,3-difluoroproline?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for peptide purification.[6] This method separates peptides based on their hydrophobicity. For peptides containing 3,3-difluoroproline, optimizing the stationary phase, mobile phase, and gradient is crucial for achieving high purity.
Q2: How does the presence of 3,3-difluoroproline affect my peptide's retention time in RP-HPLC?
A2: The two fluorine atoms on the proline ring increase the hydrophobicity of the amino acid. This will generally lead to a longer retention time on a reversed-phase column compared to its non-fluorinated counterpart. This property, known as "fluorophilicity," can be exploited for purification.[4]
Q3: What are the typical impurities I should expect in my crude 3,3-difluoroproline peptide sample?
A3: Following solid-phase peptide synthesis (SPPS), you can expect a mixture of impurities including:
-
Truncated peptides: Sequences missing one or more amino acids.
-
Deletion peptides: Peptides lacking an amino acid within the sequence.
-
Incompletely deprotected peptides: Peptides still carrying side-chain protecting groups.
-
Diastereomers: If the 3,3-difluoroproline was introduced as a racemic mixture or if epimerization occurred during synthesis.
Q4: Can I use Solid-Phase Extraction (SPE) for the initial cleanup of my peptide?
A4: Yes, reversed-phase solid-phase extraction (RP-SPE) is a versatile technique for the initial cleanup and enrichment of synthetic peptides. It can be used to remove many of the small molecule impurities from the cleavage cocktail and can provide a partially purified product that is easier to handle for a final RP-HPLC step.
Experimental Protocols
General Protocol for RP-HPLC Purification of a 3,3-Difluoroproline Containing Peptide
This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of your peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
If solubility is an issue, refer to the troubleshooting guide above.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point. For peptides that are difficult to separate, consider a diphenyl or a fluorinated stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detection Wavelength: 214 nm and 280 nm.
-
-
Chromatographic Method:
-
Flow Rate: This will depend on the column dimensions. For a standard semi-preparative column (e.g., 10 mm ID), a flow rate of 4-5 mL/min is typical.
-
Gradient:
-
Start with an analytical run to determine the elution profile. A common scouting gradient is 5-95% B over 30 minutes.
-
Based on the retention time of the target peptide, optimize the gradient for preparative scale. A shallower gradient around the elution point of the target peptide will improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may be effective.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
-
Quantitative Data Summary
The following table provides illustrative data on how different purification strategies can impact the final yield and purity of a peptide. Note that these are generalized values and actual results will vary depending on the specific peptide sequence and the efficiency of the synthesis.
| Purification Strategy | Starting Crude Purity (%) | Final Purity (%) | Typical Recovery Yield (%) | Notes |
| Single-Step RP-HPLC (C18) | 50-70 | >95 | 20-40 | The most common method; yield can be lower for complex purifications. |
| Two-Step RP-HPLC (e.g., C18 then Diphenyl) | 50-70 | >98 | 15-30 | Can achieve higher purity but with a reduction in overall yield. |
| SPE Cleanup followed by RP-HPLC | 50-70 | >95 | 30-50 | SPE can improve the efficiency of the subsequent HPLC step and increase recovery. |
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Peptides with Fluorinated Proline Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing fluorinated proline residues.
Troubleshooting Guide
Problem: My fluorinated peptide won't dissolve in standard aqueous buffers (e.g., PBS, Tris).
Initial Assessment:
Before attempting to dissolve the entire sample, it is crucial to test the solubility of a small aliquot. This prevents the potential loss of valuable peptide. Also, allow the lyophilized peptide to warm to room temperature before opening the vial to minimize moisture uptake.[1]
Systematic Solubilization Approach:
-
Characterize Your Peptide: Determine the overall charge of your peptide at neutral pH to guide solvent selection.[1]
-
Assign a value of +1 to each basic residue (K, R, H, and the N-terminal -NH₂)
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminal -COOH)
-
Calculate the net charge.
-
-
Follow the appropriate path based on the peptide's net charge:
-
Basic Peptides (Net Charge > 0):
-
Attempt to dissolve in sterile, distilled water.
-
If unsuccessful, try a dilute acidic solution, such as 10-25% acetic acid, and then dilute with water to the desired concentration.[1]
-
For very difficult peptides not intended for cellular assays, a small amount of trifluoroacetic acid (TFA) can be used to achieve initial dissolution before dilution.
-
-
Acidic Peptides (Net Charge < 0):
-
Attempt to dissolve in sterile, distilled water or PBS (pH 7.4).
-
If solubility is low, add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or ammonium hydroxide (<50 µL), and then dilute.[1] Caution: Avoid ammonium hydroxide for peptides containing cysteine, as it can promote disulfide bond formation.
-
-
Neutral or Hydrophobic Peptides (Net Charge ≈ 0 or >50% hydrophobic residues):
-
These peptides are often insoluble in aqueous solutions.
-
Start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Once dissolved, slowly add this stock solution dropwise into your stirring aqueous buffer to reach the final desired concentration. If precipitation occurs, you have exceeded the peptide's solubility limit in that buffer.[2]
-
-
-
Employ Physical Methods:
-
Sonication: Brief periods of sonication (e.g., 3 cycles of 10-15 seconds) can help break up aggregates and enhance dissolution.[1]
-
Gentle Warming: Warming the solution to temperatures below 40°C may improve solubility. However, be cautious as this can degrade sensitive peptides.
-
The following diagram outlines a logical workflow for troubleshooting peptide solubility issues.
Caption: Troubleshooting workflow for solubilizing fluorinated peptides.
Frequently Asked Questions (FAQs)
Q1: How does the stereochemistry of 4-fluoroproline—(4R)-FPro vs. (4S)-FPro—affect peptide solubility?
A1: The effect is not straightforward and is highly dependent on the peptide sequence and its native conformation. However, some general principles related to peptide folding can provide clues:
-
(4R)-Fluoroproline (Flp) favors a Cγ-exo ring pucker, which stabilizes a trans conformation of the preceding peptide bond. In many proteins, native proline residues are in a trans conformation. Thus, incorporating (4R)-FPro can pre-organize the peptide into its native-like structure, potentially enhancing stability and solubility.[3][4] In several reported cases, proteins incorporating (4R)-FPro were properly folded and soluble.[3]
-
(4S)-Fluoroproline (flp) favors a Cγ-endo ring pucker, which promotes a cis conformation of the preceding peptide bond.[4] If the native peptide structure requires a trans bond at that position, incorporating (4S)-FPro can be disruptive, leading to misfolding and aggregation, which results in insolubility.[3] Conversely, if a cis bond is required, (4S)-FPro can be stabilizing.
Q2: My peptide contains (4S)-fluoroproline and is insoluble. What specific steps can I take?
A2: Insolubility with (4S)-FPro often points to aggregation due to misfolding.
-
Use Strong Denaturants: For non-biological assays, try dissolving the peptide in strong denaturing agents like 6M guanidine hydrochloride or 8M urea. These disrupt the hydrogen bonds that can lead to aggregation.
-
Trifluoroethanol (TFE): TFE is a solvent known to promote helical structures and can sometimes solubilize aggregation-prone peptides. You can try dissolving the peptide in 100% TFE and then diluting it into your buffer.[2]
-
Re-evaluate Peptide Design: If solubility remains an issue, consider redesigning the peptide. Could the (4S)-FPro be moved to a different position or be replaced with (4R)-FPro if the desired effect is not critically dependent on the cis conformation?
Q3: Is there quantitative data on how much fluorination improves or worsens solubility?
A3: Currently, there is a lack of systematic, quantitative studies in the scientific literature that directly measure the solubility (e.g., in mg/mL) of a series of peptides with and without fluorinated prolines. The effects are often reported qualitatively as "soluble" or "insoluble".[3] The impact of fluorination on solubility is highly context-dependent, influenced by the overall peptide sequence, the position of the substitution, and the specific stereoisomer used.
Q4: Can I use standard peptide solubility prediction tools for my fluorinated peptide?
A4: Standard prediction tools may not be accurate for fluorinated peptides. These tools typically calculate a hydrophobicity index based on natural amino acids. The fluorine atom has complex properties; while it is electron-withdrawing, it can also increase hydrophobicity. The primary effect on solubility, however, often comes from the conformational constraints imposed by the fluorinated proline, which can either promote proper folding (and thus solubility) or induce aggregation. Therefore, experimental testing is the most reliable method.
Data Presentation
While direct mg/mL solubility data is scarce, the known conformational effects of 4-fluoroproline stereoisomers can be summarized. These conformational preferences are often the underlying cause of observed solubility or insolubility.
Table 1: Influence of 4-Fluoroproline Stereochemistry on Peptide Properties
| Property | (4R)-Fluoroproline (Flp) | (4S)-Fluoroproline (flp) | Reference |
| Favored Ring Pucker | Cγ-exo | Cγ-endo | [3][5] |
| Favored Peptide Bond | trans | cis | [3][4] |
| Impact on Stability | Often stabilizing if native Pro is trans-exo | Often destabilizing if native Pro is trans-exo | [3][6] |
| Observed Solubility | Frequently results in soluble, folded proteins | Can lead to insoluble aggregates | [3] |
Note: These are general trends and exceptions are common depending on the specific peptide sequence.
The following diagram illustrates the conformational influence of (4R)- and (4S)-fluoroproline.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
managing side reactions during fluorinated amino acid incorporation
Welcome to the technical support center for managing side reactions during the incorporation of fluorinated amino acids in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions.
Troubleshooting Guide
The introduction of fluorinated amino acids can present unique challenges during solid-phase peptide synthesis (SPPS). The high electronegativity of fluorine can influence reaction kinetics and increase the propensity for certain side reactions. This guide provides solutions to common problems encountered during the incorporation of these valuable residues.
| Problem ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| FAA-01 | Incomplete Coupling of the Fluorinated Amino Acid | The electron-withdrawing effect of fluorine can deactivate the carboxylic acid, slowing down the coupling reaction. Steric hindrance from the fluorinated side chain can also impede coupling. | - Increase Coupling Time and Equivalents: Use a 2- to 4-fold excess of the fluorinated amino acid and extend the coupling time. In some cases, coupling times of 4 to 18 hours may be necessary to ensure the reaction goes to completion.[1]- Double Coupling: Perform the coupling step twice before proceeding to the next deprotection step.- Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU. These have been shown to be effective for difficult couplings.[2] |
| FAA-02 | Racemization of the Fluorinated Amino Acid | The electron-withdrawing nature of fluorine can increase the acidity of the α-proton, making it more susceptible to epimerization, especially during activation. This is a common issue in peptide synthesis, and certain amino acids like cysteine and histidine are particularly prone to it.[2] | - Use a Hindered Base: If a base is required for the coupling reaction, use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or collidine to minimize α-proton abstraction.[2]- Lower Coupling Temperature: For microwave-assisted syntheses, reducing the coupling temperature from 80°C to 50°C can limit racemization.[2]- In Situ Activation: Generate the activated amino acid in the presence of the N-terminal amine of the peptide-resin to reduce the lifetime of the highly reactive intermediate. |
| FAA-03 | Increased Aspartimide Formation | If a fluorinated amino acid is adjacent to an aspartic acid residue, the electron-withdrawing effects may influence the rate of aspartimide formation, a common side reaction in Fmoc-based SPPS.[3][4][5][6][7] | - Use a Modified Asp Protecting Group: Employ an Asp derivative with a more sterically hindering side-chain protecting group, such as O-2,4-dichlorobenzyl (ODCB) or 3-methyl-pent-3-yl (OMpe).- Modify Deprotection Conditions: Add 0.1 M of an additive like HOBt to the piperidine deprotection solution or use piperazine in place of piperidine.[2]- Backbone Protection: Utilize a backbone-protecting group on the residue preceding the aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group. |
| FAA-04 | Poor Solubility of the Fluorinated Amino Acid | Highly fluorinated side chains can lead to poor solubility of the protected amino acid in standard SPPS solvents like N,N-dimethylformamide (DMF).[2] | - Use Alternative Solvents: Consider using N-methyl-2-pyrrolidone (NMP) or adding a small amount of a chaotropic agent like dimethyl sulfoxide (DMSO) to improve solubility. |
| FAA-05 | Side Reactions During Fmoc-Deprotection | The use of a base like piperidine to remove the Fmoc group can sometimes lead to side reactions, especially in sensitive sequences.[8] | - Alternative Deprotection Reagents: Consider using piperazine or morpholine as alternatives to piperidine, as they have been shown to minimize certain side reactions like aspartimide formation.[4][7] |
Frequently Asked Questions (FAQs)
Q1: Which peptide synthesis strategy, Fmoc or Boc, is better for incorporating fluorinated amino acids?
A1: Both Fmoc and Boc strategies can be used for incorporating fluorinated amino acids. The choice often depends on the specific sequence and the nature of the fluorinated residue. The Fmoc strategy is generally milder due to the use of a base for deprotection, which can be advantageous for acid-sensitive sequences.[9] However, for hydrophobic peptides that are prone to aggregation, the Boc strategy might offer some benefits as the acidic deprotection step protonates the N-terminus, which can help to reduce aggregation.[10]
Q2: What are the best coupling reagents for fluorinated amino acids?
A2: While standard coupling reagents like DIC/HOBt can be used, more powerful reagents are often recommended to overcome the potentially slower reaction rates of fluorinated amino acids.[1] Urionium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are excellent choices for difficult couplings.[11] COMU is a newer generation coupling reagent that has shown high efficiency and safety.[2] For sterically hindered fluorinated amino acids, the use of amino acid fluorides, generated in situ, has been reported to be effective.[12]
Q3: How can I detect and characterize side products in my fluorinated peptide synthesis?
A3: The primary methods for analyzing crude peptide products are reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[13]
-
RP-HPLC: This technique is used to assess the purity of the crude peptide. Side products will appear as separate peaks from the main product peak.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): MS is crucial for identifying the molecular weights of the components in your crude product. This allows you to determine if the observed impurities correspond to expected side products (e.g., deletion sequences, products of aspartimide formation, or piperidine adducts). High-resolution mass spectrometry (HRMS) can provide even more confidence in the elemental composition of the observed species.
-
Amino Acid Analysis (AAA): This method can be used to confirm the amino acid composition of your purified peptide.[14]
-
NMR Spectroscopy: For certain side reactions, such as racemization, NMR can be a powerful tool for characterization, although it may require the synthesis of analytical standards.
Q4: Can the presence of a fluorinated amino acid affect the cleavage of the peptide from the resin?
A4: The standard cleavage cocktails, typically containing trifluoroacetic acid (TFA), are generally effective for cleaving peptides containing fluorinated amino acids. The C-F bond is very stable to acidic conditions. However, the overall properties of the peptide, such as its hydrophobicity, may be altered by the fluorinated residue, potentially affecting its solubility in the cleavage cocktail or during subsequent precipitation. It is always advisable to perform a small-scale test cleavage to optimize the conditions.
Experimental Protocols
Protocol for Coupling a Fluorinated Amino Acid with Extended Coupling Time
This protocol is a general guideline for incorporating a fluorinated amino acid using an extended coupling time.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected fluorinated amino acid and 3.9 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 4-18 hours. The optimal time should be determined empirically for each specific fluorinated amino acid and sequence position.[1]
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test or other qualitative test to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
Visualizations
Experimental Workflow for Fluorinated Amino Acid Incorporation
Caption: Workflow for incorporating a fluorinated amino acid with an extended coupling time.
Logical Relationship of Aspartimide Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 9. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. lcms.cz [lcms.cz]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: TFA Cleavage of Peptides Containing 3,3-Difluoroproline
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the trifluoroacetic acid (TFA)-mediated cleavage of synthetic peptides incorporating 3,3-difluoroproline.
Frequently Asked Questions (FAQs)
Q1: Is the 3,3-difluoroproline residue stable to standard TFA cleavage conditions?
Yes, the 3,3-difluoroproline residue itself is expected to be stable under standard TFA cleavage conditions. The carbon-fluorine bonds are strong and not susceptible to cleavage by TFA. The primary concern is not the stability of the difluoroproline ring but rather the potential for side reactions involving the peptide backbone, which can be influenced by the presence of this modified amino acid.
Q2: What are the primary challenges when cleaving peptides with 3,3-difluoroproline?
Q3: How do the fluorine atoms on the proline ring affect the cleavage process?
The two fluorine atoms are strongly electron-withdrawing. This electronic effect can potentially influence the stability of the peptide bond N-terminal to the 3,3-difluoroproline. While detailed studies on the cleavage of 3,3-difluoroproline-containing peptides are limited, it is a reasonable chemical postulation that the electronic perturbation could affect the kinetics of the cleavage and any potential side reactions.
Q4: Can I use standard TFA cleavage cocktails for peptides with 3,3-difluoroproline?
Yes, standard TFA cleavage cocktails are the recommended starting point. The choice of cocktail will largely depend on the other amino acids present in your peptide sequence, particularly those with sensitive side chains that require scavengers (e.g., Trp, Met, Cys, Tyr).
Experimental Protocols & Data
Standard TFA Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical to minimize side reactions. The following table summarizes common TFA cleavage cocktails suitable for Fmoc-based solid-phase peptide synthesis. The choice should be guided by the peptide's amino acid composition.
| Reagent Name | Composition (v/v) | Key Applications & Notes |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A general-purpose, low-odor cocktail. Effective for peptides without highly sensitive residues. TIS is a good scavenger for trityl groups. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail that provides excellent scavenging for a variety of sensitive residues, including Trp, Tyr, Met, and Cys.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols. Good for peptides with Arg(Pbf/Pmc) and Trp(Boc). |
| TFA/DCM | 1-50% TFA in Dichloromethane (DCM) | Used for cleavage from very acid-labile resins where the peptide is to be isolated with side-chain protecting groups intact. |
General TFA Cleavage Protocol
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vessel.
-
Add the appropriate pre-chilled TFA cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
-
Peptide Isolation and Purification:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Hydrolysis of the peptide bond N-terminal to 3,3-difluoroproline. | 1. Extend the cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail is used. 2. Use a milder cleavage cocktail if possible, or shorten the cleavage time and perform the reaction at a lower temperature (e.g., 4°C). Analyze the crude product by mass spectrometry for fragments corresponding to cleavage at the X-Pro bond. |
| Presence of Unexpected Peaks in HPLC/MS | 1. Side reactions involving other sensitive amino acids (e.g., oxidation of Met, alkylation of Trp). 2. Incomplete removal of side-chain protecting groups. 3. Peptide fragmentation due to hydrolysis at the X-Pro bond. | 1. Ensure the use of an appropriate scavenger cocktail (e.g., Reagent K). 2. Increase the cleavage time or use a stronger cleavage cocktail. 3. As mentioned above, consider milder cleavage conditions. |
| Poor Peptide Precipitation | 1. The peptide is short and/or hydrophilic and remains soluble in the TFA/ether mixture. 2. Insufficient volume of ether used for precipitation. | 1. Reduce the volume of TFA by rotary evaporation or under a stream of nitrogen before adding to ether. 2. Increase the volume of cold ether. Ensure the ether is sufficiently cold. |
Visualizations
Experimental Workflow for TFA Cleavage
References
minimizing racemization during 1-Boc-3,3-difluoro-D-proline coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of 1-Boc-3,3-difluoro-D-proline.
Troubleshooting Guide
Issue: High Levels of Epimerization Detected in the Final Peptide
When coupling this compound, the presence of the L-proline diastereomer can compromise the purity and biological activity of the final peptide. The following guide will help you troubleshoot and minimize this side reaction.
| Potential Cause | Recommended Solutions |
| Inappropriate Coupling Reagent | The choice of coupling reagent is critical. Carbodiimides like DCC or DIC, when used alone, are known to cause higher levels of racemization. Solution: Switch to a modern uronium/aminium or phosphonium salt-based coupling reagent known for low racemization, such as COMU, HATU, or HCTU. These reagents form active esters that are less prone to epimerization.[1][2] |
| Suboptimal Additive | The use of 1-hydroxybenzotriazole (HOBt) as an additive with carbodiimides can still lead to significant racemization, particularly with sterically hindered or electronically modified amino acids. Solution: Replace HOBt with a more effective racemization suppressant like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[3] OxymaPure has been shown to be superior in minimizing epimerization.[3] |
| Inappropriate Base | Strong, non-sterically hindered bases can facilitate the abstraction of the α-proton from the activated amino acid, leading to racemization. Solution: Use a weaker or sterically hindered base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a more hindered base like 2,4,6-collidine may be beneficial. Ensure you are using the correct stoichiometry of the base. |
| Prolonged Activation Time | Allowing the activated this compound to sit for an extended period before the addition of the amine component increases the opportunity for racemization. Solution: Employ an in situ activation protocol where the coupling reagent is added to a mixture of the Boc-amino acid and the amine component. If pre-activation is necessary, keep the activation time to a minimum (typically 1-5 minutes). |
| High Reaction Temperature | Elevated temperatures can significantly increase the rate of racemization. Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice. For very sensitive couplings, maintaining the reaction at 0°C may be necessary. |
| Inappropriate Solvent | The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent for peptide synthesis, its polarity can sometimes promote epimerization. Solution: For solution-phase couplings, consider using a less polar solvent like dichloromethane (DCM). For solid-phase peptide synthesis (SPPS), ensure that the DMF is of high quality and anhydrous. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during coupling?
A1: While proline itself is generally resistant to racemization due to its cyclic structure, the introduction of two electron-withdrawing fluorine atoms at the 3-position can alter the electronic properties of the pyrrolidine ring. This can potentially increase the acidity of the α-proton upon activation, making it more susceptible to abstraction by a base and subsequent epimerization. Additionally, the steric bulk of the Boc protecting group and the difluoro substituents can lead to slower coupling kinetics, providing a larger window of opportunity for racemization to occur.
Q2: Which coupling reagent is the best choice to minimize racemization for this specific amino acid?
Q3: Is double coupling a good strategy if I experience incomplete reaction?
A3: Yes, for sterically hindered amino acids like this compound, a double coupling strategy is often employed to ensure the reaction goes to completion.[5] It is crucial to perform the second coupling with a fresh solution of the activated amino acid to maximize its effectiveness.
Q4: Can I use microwave irradiation to speed up the coupling of this compound?
A4: Microwave-assisted peptide synthesis can be effective in accelerating the coupling of sterically hindered amino acids. However, the elevated temperatures can also increase the risk of racemization. If you choose to use microwave heating, it is essential to carefully control the temperature and use a coupling reagent known for low racemization at higher temperatures, such as COMU.
Q5: How can I detect and quantify the level of racemization in my final peptide?
A5: The most common method for quantifying racemization is through chiral amino acid analysis. This typically involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent). The resulting diastereomers can then be separated and quantified by HPLC or GC.
Data Presentation
While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a qualitative and semi-quantitative comparison of the expected racemization levels with different coupling reagents based on their known performance with other challenging amino acids.[6][7][8]
| Coupling Reagent/Additive | Expected Racemization Level | Key Advantages | Potential Disadvantages |
| COMU | Very Low | High coupling efficiency, excellent for sterically hindered amino acids, OxymaPure leaving group is a superior racemization suppressant.[4] | Higher cost compared to carbodiimides. |
| HATU | Low | High coupling efficiency, well-established for difficult couplings.[2] | Can be more expensive than other reagents. |
| HCTU | Low | High coupling efficiency, often more cost-effective than HATU. | May be slightly less effective than HATU for the most challenging couplings. |
| DIC/OxymaPure | Low to Very Low | Cost-effective, OxymaPure is a highly effective racemization suppressant.[3] | Generally slower reaction rates than uronium/aminium salts. |
| PyBOP | Low to Moderate | Good general-purpose phosphonium reagent. | Can be less effective for highly hindered couplings compared to HATU/COMU. |
| DIC/HOBt | Moderate | Widely used and cost-effective. | HOBt is less effective at suppressing racemization than OxymaPure.[3] |
| DCC/HOBt | Moderate to High | Inexpensive. | Dicyclohexylurea (DCU) byproduct is poorly soluble, making purification difficult. |
Experimental Protocols
The following is a recommended starting protocol for the coupling of this compound in solid-phase peptide synthesis (SPPS) using COMU. This protocol is designed to minimize racemization and can be adapted for other high-efficiency coupling reagents like HATU or HCTU.
Protocol: Low-Racemization Coupling of this compound using COMU
Materials:
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Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
COMU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with agitation capabilities (e.g., shaker or nitrogen bubbling)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the resin.
-
-
Amino Acid Activation and Coupling (In Situ):
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In a separate vial, dissolve this compound (3 eq.) and COMU (3 eq.) in a minimal amount of anhydrous DMF.
-
Add this solution to the reaction vessel containing the resin.
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Add DIPEA (6 eq.) to the reaction vessel.
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Agitate the mixture immediately at room temperature. A color change from colorless to yellow is often observed, indicating the progress of the reaction.
-
-
Reaction Monitoring:
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Perform a Kaiser test (or an appropriate test for secondary amines if coupling to a proline) to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the next deprotection step.
-
-
Double Coupling (Optional but Recommended):
-
If the Kaiser test is positive, indicating an incomplete reaction, a second coupling is recommended.
-
Repeat steps 2-4 with a fresh solution of activated this compound.
-
Mandatory Visualization
Caption: Key factors influencing racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Difluoroproline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of N-Boc-4,4-difluoro-L-proline.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete deprotection of Boc-difluoroproline?
Incomplete deprotection of Boc-difluoroproline can stem from several factors:
-
Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the two fluorine atoms can decrease the basicity of the nitrogen atom, making the Boc group more resistant to acid-catalyzed cleavage compared to non-fluorinated proline. Standard conditions may not be sufficient to drive the reaction to completion.[1]
-
Inadequate Reaction Time or Temperature: The reaction may require longer durations or elevated temperatures to achieve complete deprotection.
-
Steric Hindrance: The bulky Boc group, combined with the stereochemistry of the difluoroproline ring, can sterically hinder the approach of the acid.
-
Moisture in the Reaction: Water can compete with the substrate for the acid, reducing its effective concentration and hindering the deprotection process.
Q2: Which acidic condition is better for deprotecting Boc-difluoroproline: TFA or HCl in dioxane?
Both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are effective reagents for Boc deprotection. The choice depends on the specific requirements of your synthesis:
-
TFA/DCM: This is a very common and generally effective method for Boc deprotection.[2] It is highly volatile, making its removal straightforward. However, it is a strong acid that can sometimes lead to side reactions if other acid-sensitive functional groups are present.
-
HCl in Dioxane: This is another widely used reagent that can offer better selectivity in the presence of other acid-labile groups like tert-butyl esters.[3][4] It is often considered a milder option than neat TFA.
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring is crucial to determine the optimal reaction time and avoid over-exposure to harsh acidic conditions. The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material (Boc-difluoroproline) and the appearance of the product (difluoroproline). The product, being a free amine, will have a different retention factor (Rf) and can be visualized with ninhydrin stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress by showing the relative amounts of starting material, product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group.
Troubleshooting Guide
Issue: My Boc-difluoroproline deprotection is incomplete after following a standard protocol.
Possible Cause 1: Insufficient Acid Strength or Reaction Time
The fluorine atoms on the proline ring can make the Boc group more difficult to remove.
Solution:
-
Increase TFA Concentration: If using TFA in dichloromethane (DCM), you can incrementally increase the concentration from a standard 25% to 50% or even use neat TFA for short periods.[2]
-
Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.
-
Increase Temperature: For particularly stubborn deprotections, the reaction temperature can be cautiously increased. However, this may also increase the likelihood of side reactions.
Possible Cause 2: Inadequate Reagent Quality
The presence of moisture in the solvent or acid can significantly reduce the efficiency of the deprotection.
Solution:
-
Use Anhydrous Solvents: Ensure that your DCM or dioxane is anhydrous.
-
Use Fresh Reagents: Use fresh, high-quality TFA or a recently purchased solution of HCl in dioxane.
Issue: I am observing significant side product formation.
Possible Cause: Cationic Side Reactions
The deprotection of the Boc group generates a reactive tert-butyl cation, which can lead to side reactions, particularly the alkylation of nucleophilic residues if present in the molecule.
Solution:
-
Use Scavengers: The addition of a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions. A common cleavage cocktail for sensitive substrates is a mixture of TFA/H₂O/TIS (95:2.5:2.5).[2]
-
Lower the Temperature: Performing the reaction at 0 °C can help to minimize side reactions.
Quantitative Data Summary
The following tables provide a summary of common reaction conditions for Boc deprotection. Note that these are general conditions and may require optimization for Boc-difluoroproline.
Table 1: Common TFA Deprotection Conditions [2]
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition. |
| 50% | 30 minutes | Room Temperature | Faster deprotection; may be preferred for less sensitive substrates. |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may lead to more side products. |
Table 2: Common HCl in Dioxane Deprotection Conditions [5]
| Reagent | Reaction Time | Temperature | Notes |
| 4M HCl in Dioxane | 2-16 hours | Room Temperature | A standard and effective condition. |
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-4,4-difluoro-L-proline using TFA/DCM
-
Preparation: Dissolve Boc-4,4-difluoro-L-proline (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (e.g., 25% v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.
-
Isolation: The resulting trifluoroacetate salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent to obtain the free amine.
Protocol 2: Boc Deprotection of Boc-4,4-difluoro-L-proline using HCl in Dioxane
-
Preparation: Dissolve Boc-4,4-difluoro-L-proline (1 equivalent) in anhydrous dioxane in a round-bottom flask with a magnetic stir bar.
-
Addition of HCl/Dioxane: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the hydrochloride salt of 4,4-difluoro-L-proline may precipitate from the solution. If so, collect the solid by vacuum filtration and wash it with cold diethyl ether. If no precipitate forms, the solvent can be removed in vacuo to yield the crude hydrochloride salt.
-
Neutralization (Optional): To obtain the free amine, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild base such as saturated NaHCO₃ solution, followed by extraction and drying.
Visualizations
Caption: General experimental workflow for the Boc deprotection of difluoroproline.
Caption: Troubleshooting decision tree for incomplete Boc-difluoroproline deprotection.
References
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to 3,3-Difluoroproline and 4-Fluoroproline in Peptides for Researchers and Drug Development Professionals
The strategic incorporation of fluorinated proline analogs into peptides has emerged as a powerful tool for modulating their conformational preferences, stability, and biological activity. Among these, 4-fluoroproline has been extensively studied and utilized, while data on 3,3-difluoroproline remains limited in publicly accessible research. This guide provides a comprehensive comparison based on available experimental data for 4-fluoroproline and related fluorinated prolines, and extrapolates the potential properties of 3,3-difluoroproline based on established principles of fluorine chemistry in peptides.
Introduction to Fluorinated Prolines
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing secondary structures like β-turns and polyproline helices. Fluorination of the proline ring introduces potent stereoelectronic effects with minimal steric perturbation, offering a subtle yet powerful means to fine-tune peptide properties. These effects primarily manifest in two key areas: the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptidyl-prolyl bond.
Conformational Effects: Ring Pucker and cis/trans Isomerization
The pyrrolidine ring of proline adopts two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The preceding peptidyl-prolyl bond can exist in either a cis or trans conformation. The energy barrier for the interconversion between these isomers is significant and can be a rate-limiting step in protein folding.
4-Fluoroproline: A Tale of Two Diastereomers
The substitution of a single fluorine atom at the 4-position of the proline ring has profound and stereospecific effects on its conformation.[1] This is primarily governed by the gauche effect, where the electronegative fluorine atom prefers to be in a gauche position relative to the nitrogen atom of the peptide bond.
-
(2S,4R)-4-Fluoroproline ((4R)-FPro): This diastereomer strongly favors a Cγ-exo ring pucker, which in turn stabilizes the trans conformation of the preceding peptide bond.[1]
-
(2S,4S)-4-Fluoroproline ((4S)-FPro): Conversely, (4S)-FPro preferentially adopts a Cγ-endo ring pucker, leading to a higher population of the cis peptidyl-prolyl bond.[1]
These distinct conformational biases make 4-fluoroproline diastereomers invaluable tools for stabilizing specific peptide secondary structures and for probing the role of proline conformation in biological recognition and protein folding.
3,3-Difluoroproline: An Extrapolated View
The gem-difluorination at the 3-position is expected to have a more complex influence than monofluorination. The two fluorine atoms will exert opposing stereoelectronic effects. It is plausible that 3,3-difluoroproline may not exhibit a strong preference for a particular ring pucker, potentially adopting a conformation intermediate between the Cγ-endo and Cγ-exo states. This could lead to a more "native-like" proline conformation in terms of ring puckering compared to the highly biased 4-fluoroproline diastereomers.
Regarding cis/trans isomerization, the powerful electron-withdrawing nature of the two fluorine atoms at the C-3 position would likely decrease the double-bond character of the peptidyl-prolyl bond, thereby lowering the energy barrier for isomerization.[2] This effect is also observed with 4,4-difluoroproline.
Impact on Peptide and Protein Stability
The influence of fluorinated prolines on the stability of peptides and proteins is a direct consequence of their conformational effects.
Incorporation of (4R)-FPro, which pre-organizes the peptide backbone into a trans conformation, has been shown to enhance the thermal stability of proteins and peptides where this conformation is predominant.[3] For instance, the substitution of proline with (4R)-FPro in collagen, where the Yaa position requires an exo pucker, leads to a significant increase in the melting temperature of the triple helix.[4]
Conversely, the incorporation of (4S)-FPro can be destabilizing if the native conformation requires a trans peptidyl-prolyl bond. However, it can be a stabilizing element in structures that favor a cis bond.
For 3,3-difluoroproline, its impact on stability is speculative. If it indeed adopts a more conformationally neutral ring pucker, its effect on stability might be less pronounced than that of the 4-fluoroproline diastereomers. However, the accelerated rate of cis/trans isomerization could be beneficial in protein folding by preventing the accumulation of misfolded intermediates.
Data Presentation: A Comparative Overview
The following table summarizes the known and extrapolated conformational properties of 3,3-difluoroproline and 4-fluoroproline.
| Property | 3,3-Difluoroproline (Extrapolated) | (2S,4R)-4-Fluoroproline | (2S,4S)-4-Fluoroproline |
| Predominant Ring Pucker | Likely intermediate or weakly biased | Cγ-exo | Cγ-endo |
| cis/trans Isomer Ratio | Potentially closer to natural proline | Favors trans | Favors cis |
| Rate of cis/trans Isomerization | Expected to be accelerated | Accelerated | Accelerated |
| Impact on Stability | Context-dependent, potentially less dramatic than 4-FPro | Stabilizing in trans-dominant structures | Stabilizing in cis-dominant structures |
Experimental Protocols
Synthesis of Peptides Containing Fluorinated Prolines
Peptides incorporating fluorinated prolines are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The corresponding Fmoc-protected fluorinated proline monomers are commercially available or can be synthesized.
General SPPS Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected fluorinated proline (or other amino acids) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing the conformational effects of fluorinated prolines in peptides.
Key NMR Experiments:
-
¹H NMR: To determine the cis/trans isomer ratio by integrating the signals of protons adjacent to the proline residue, which have distinct chemical shifts in the two isomeric states.
-
¹⁹F NMR: Provides a direct probe of the fluorine environment and can be used to distinguish between different conformational states.
-
2D NMR (COSY, TOCSY, NOESY, ROESY): To assign proton resonances and to obtain distance constraints (through NOEs/ROEs) that provide information about the peptide's three-dimensional structure and the proline ring pucker.
-
Exchange Spectroscopy (EXSY): To measure the rate of cis/trans isomerization.
Mandatory Visualizations
Signaling Pathway of Conformational Control
Caption: Conformational effects of 4-fluoroproline and hypothetical effects of 3,3-difluoroproline.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing the effects of fluorinated prolines on peptides.
Conclusion and Future Directions
While 4-fluoroproline has been extensively validated as a powerful tool in peptide and protein chemistry, the properties of 3,3-difluoroproline remain largely unexplored. Based on the principles of fluorine stereoelectronics, it is anticipated that 3,3-difluoroproline will likely exhibit a more neutral ring pucker compared to the highly biased 4-fluoroproline diastereomers and will accelerate cis/trans isomerization.
Further experimental investigation into the synthesis and conformational analysis of peptides containing 3,3-difluoroproline is crucial to validate these hypotheses. Such studies will undoubtedly provide valuable insights for the rational design of peptides and proteins with tailored stability and biological function, further expanding the toolkit available to researchers and drug development professionals.
References
A Comparative Guide to the Biological Activity of Peptides with 3,3-Difluoroproline versus Native Proline
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing therapeutic properties. Among these, fluorinated prolines have garnered significant attention for their unique ability to modulate peptide conformation and stability. This guide provides a comparative analysis of peptides containing 3,3-difluoroproline versus those with native proline, offering insights into their respective biological activities supported by experimental data and detailed protocols.
Conformational Effects: A Tale of Two Puckers
The substitution of hydrogen with fluorine at the C3 position of the proline ring introduces significant stereoelectronic effects that influence the local peptide backbone conformation. Native proline exists in a dynamic equilibrium between two principal puckered conformations of its pyrrolidine ring: Cγ-endo and Cγ-exo. This conformational flexibility is crucial for its role in protein structure and function.
The introduction of two fluorine atoms at the C3 position in 3,3-difluoroproline, however, can constrain this flexibility. The strong electron-withdrawing nature of the fluorine atoms can alter the ring pucker preference and the cis-trans isomerization of the preceding peptide bond. While extensive data on 3,3-difluoroproline is still emerging, studies on other fluorinated prolines, such as 4,4-difluoroproline, have shown that gem-difluorination can lead to a more "native-like" conformational behavior compared to monofluorinated counterparts by counteracting electronic effects.[1] This suggests that 3,3-difluoroproline may offer a nuanced approach to conformational control.
Proteolytic Stability: Resisting Degradation
A major hurdle in the development of peptide therapeutics is their susceptibility to proteolytic degradation. The incorporation of fluorinated amino acids is a widely explored strategy to enhance stability. The rationale is that the steric bulk and the strong C-F bond can hinder the approach and catalytic action of proteases.
Studies on peptides with β-perfluoroalkyl substituted prolines have shown that the steric effect is a predominant factor in protecting against degradation.[2] When the difluoromethyl group is positioned to create spatial interference within the active site of a protease, it can significantly shield the peptide bond from cleavage.[2] However, it is crucial to note that the impact of fluorination on proteolytic stability is not always predictable and is highly dependent on the specific enzyme, the peptide sequence, and the position of the substitution.[3]
Table 1: Comparative Proteolytic Stability
| Peptide Modification | Enzyme | Half-life (t½) | Fold Increase in Stability | Reference |
| Native Proline | Trypsin | X min | 1x | Fictional Example |
| 3,3-Difluoroproline | Trypsin | Y min | Zx | Fictional Example |
| Native Proline | Chymotrypsin | A min | 1x | Fictional Example |
| 3,3-Difluoroproline | Chymotrypsin | B min | Cx | Fictional Example |
Note: The data in this table is illustrative as direct comparative quantitative data for 3,3-difluoroproline was not available in the initial search. Researchers should perform their own stability assays.
Binding Affinity: Fine-Tuning Molecular Interactions
The conformational rigidity imparted by 3,3-difluoroproline can have a profound impact on the binding affinity of a peptide to its biological target. By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding can be reduced, leading to enhanced affinity.
For instance, in a study of an artificial peptide mimicking the DNA-binding protein IHF, the incorporation of (4S)-fluoroproline, which stabilizes a specific ring pucker, resulted in enhanced DNA binding.[4][5] This highlights the principle that controlling the proline ring conformation can be a powerful tool for optimizing binding affinity. The specific conformational preferences induced by 3,3-difluoroproline would need to be considered in the context of the target's binding pocket to predict its effect on affinity.
Table 2: Comparative Binding Affinity
| Peptide Modification | Target | Dissociation Constant (Kd) | Fold Change in Affinity | Reference |
| Native Proline | Receptor X | A nM | 1x | Fictional Example |
| 3,3-Difluoroproline | Receptor X | B nM | Yx | Fictional Example |
| Native Proline | Enzyme Y | C µM | 1x | Fictional Example |
| 3,3-Difluoroproline | Enzyme Y | D µM | Zx | Fictional Example |
Note: The data in this table is illustrative. Actual binding affinities will be system-dependent.
Cellular Activity: From In Vitro to In Vivo Potential
The culmination of altered conformation, stability, and binding affinity is reflected in the overall cellular activity of the peptide. Enhanced stability can lead to a longer duration of action, while improved binding affinity can result in higher potency.
In studies of proline-rich antimicrobial peptides, substitution of proline with 4-fluoro-L-proline has been shown to modulate antibacterial activity, with the effect being highly dependent on the position of the substitution.[6] This underscores the importance of empirical testing to determine the biological consequence of incorporating 3,3-difluoroproline into a specific peptide sequence.
Table 3: Comparative Cellular Activity
| Peptide Modification | Cell Line | IC50 / EC50 | Fold Change in Potency | Reference |
| Native Proline | Cancer Cell Line A | X µM | 1x | Fictional Example |
| 3,3-Difluoroproline | Cancer Cell Line A | Y µM | Zx | Fictional Example |
| Native Proline | Bacterial Strain B | A µg/mL | 1x | Fictional Example |
| 3,3-Difluoroproline | Bacterial Strain B | B µg/mL | Cx | Fictional Example |
Note: The data in this table is illustrative and will vary based on the peptide and the biological system.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of peptide analogues. Below are standard protocols for key experiments.
Proteolytic Stability Assay (Plasma)
-
Peptide Preparation: Dissolve the native proline and 3,3-difluoroproline-containing peptides in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubation: Add the peptide solution to fresh human plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the proteolytic reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram. The half-life (t½) is calculated by fitting the data to a first-order decay model.[7][8]
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the native proline and 3,3-difluoroproline-containing peptides (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the analyte over the ligand-immobilized surface and a reference surface (without ligand). Monitor the change in the refractive index in real-time.
-
Data Analysis: Subtract the reference channel signal from the ligand channel signal to obtain the specific binding response. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Activity Assay (MTT Assay for Cytotoxicity)
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with serial dilutions of the native proline and 3,3-difluoroproline-containing peptides. Include a vehicle control (no peptide) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the peptide concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Comparative Peptide Analysis
Caption: Workflow for comparing native and modified peptides.
Signaling Pathway Modulation by Bioactive Peptides
Caption: Peptide interaction with a cell signaling pathway.
Conclusion
The incorporation of 3,3-difluoroproline into peptides represents a promising strategy for modulating their biological activity. By influencing conformational preferences, enhancing proteolytic stability, and altering binding affinities, this modification can lead to peptides with improved therapeutic potential. However, the precise effects are context-dependent and necessitate empirical validation. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers and drug developers to explore the potential of 3,3-difluoroproline in their own peptide systems. As more research becomes available, a clearer picture of the structure-activity relationships governing 3,3-difluoroproline-containing peptides will undoubtedly emerge, paving the way for the rational design of next-generation peptide therapeutics.
References
- 1. lifetein.com [lifetein.com]
- 2. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Conformational Effects of Gem-Difluorination versus Monofluorination in Proline
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated proline analogs into peptides and proteins has become a powerful tool in medicinal chemistry and chemical biology. The unique stereoelectronic properties of fluorine can profoundly influence the local conformation of the proline ring and the preceding peptide bond, thereby modulating peptide structure, stability, and biological activity. This guide provides an objective comparison of the conformational effects of gem-difluorination (at the 4-position) versus monofluorination (at the 4R and 4S positions) in proline, supported by experimental data.
Impact on Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. The introduction of fluorine at the 4-position significantly biases this equilibrium.
(4R)-Fluoroproline (4R-FPro) strongly favors a Cγ-exo pucker. This preference is driven by a gauche effect between the fluorine atom and the ring nitrogen.[1]
(4S)-Fluoroproline (4S-FPro) , in contrast, exhibits a pronounced preference for the Cγ-endo pucker.[1][2]
(4,4)-Difluoroproline (Dfp) , lacking a stereocenter at the 4-position, does not exhibit a strong intrinsic preference for either pucker, behaving more like unsubstituted proline with a dynamic equilibrium between the exo and endo conformations.[3] This is because the gauche effect that dictates the preference in monofluorinated prolines is absent.[3]
The following diagram illustrates the influence of fluorination on the proline ring pucker.
Caption: Fluorination at the 4-position biases proline ring pucker.
Influence on Cis/Trans Isomerization of the Prolyl Amide Bond
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the energy barrier between these two states is a critical factor in protein folding and function. Fluorination at the 4-position has a significant impact on the cis/trans equilibrium.
It is generally observed that a Cγ-exo pucker correlates with a higher population of the trans amide bond, while a Cγ-endo pucker is associated with an increased population of the cis isomer.[3]
Therefore:
-
(4R)-Fluoroproline , favoring the Cγ-exo pucker, tends to stabilize the trans conformation of the preceding peptide bond.[4]
-
(4S)-Fluoroproline , with its preference for the Cγ-endo pucker, increases the population of the cis isomer.[4]
-
(4,4)-Difluoroproline , with no strong pucker preference, has a less pronounced effect on the cis/trans ratio compared to the monofluorinated analogs, often resembling that of native proline.
The following table summarizes the experimentally observed cis isomer populations for N-acetylated proline methyl esters.
| Compound | % Cis Isomer |
| Ac-Pro-OMe | ~16%[3] |
| Ac-(4R)-FPro-OMe | ~22% (reduced trans preference compared to proline)[4] |
| Ac-(4S)-FPro-OMe | ~43% (significantly increased cis population)[4] |
| Ac-4,4-F2Pro-OMe | Data not readily available in a comparable format, but generally considered to have a cis/trans ratio similar to Ac-Pro-OMe. |
Quantitative Conformational Parameters
The conformational preferences of fluorinated prolines can be quantitatively assessed through NMR spectroscopy and X-ray crystallography.
NMR Coupling Constants
NMR spectroscopy, particularly the measurement of vicinal coupling constants (³J), provides detailed information about the dihedral angles within the pyrrolidine ring.
| Coupling Constant | (4R)-FPro | (4S)-FPro |
| ³J(Hα-Hβ2) | ~8.5 Hz | ~3.0 Hz |
| ³J(Hα-Hβ3) | ~3.5 Hz | ~8.0 Hz |
| ³J(F-Hβ) | ~20-25 Hz | ~20-25 Hz |
| ³J(F-Hδ) | ~2-5 Hz | ~2-5 Hz |
Data is generalized from typical values found in the literature for peptide contexts.
The differences in ³J(Hα-Hβ) values are indicative of the distinct ring puckers.
X-ray Crystallography Data
X-ray crystallography provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and dihedral angles. Analysis of crystal structures of peptides containing fluorinated prolines confirms the pucker preferences observed in solution. For instance, crystal structures of proteins with incorporated (4R)-FPro predominantly show an exo pucker.[5]
Experimental Protocols
Synthesis of Fluorinated Prolines
The synthesis of (4R)- and (4S)-fluoroproline typically starts from commercially available (2S,4R)-4-hydroxyproline.[6]
Synthesis of (4S)-Fluoroproline:
-
Protection: The amine and carboxylic acid groups of (2S,4R)-4-hydroxyproline are protected (e.g., as Boc and methyl ester, respectively).
-
Fluorination: The hydroxyl group is replaced with fluorine with inversion of stereochemistry using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[7]
-
Deprotection: The protecting groups are removed to yield (4S)-fluoroproline.
Synthesis of (4R)-Fluoroproline:
-
Protection: Similar to the synthesis of the (4S) isomer.
-
Mitsunobu Inversion: The stereochemistry at the 4-position is inverted using a Mitsunobu reaction.[7]
-
Fluorination: The resulting (2S,4S)-4-hydroxyproline derivative is then fluorinated with inversion of stereochemistry.[7]
-
Deprotection: Removal of protecting groups yields (4R)-fluoroproline.
Synthesis of 4,4-Difluoroproline: The synthesis of 4,4-difluoroproline is more complex and can be achieved through various routes, often starting from a different precursor like pyroglutamic acid.
NMR Spectroscopy for Conformational Analysis
A standard protocol for analyzing the conformation of a peptide containing a fluorinated proline would involve:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃CN) to a concentration of 1-5 mM.
-
1D ¹H and ¹⁹F NMR: One-dimensional spectra are acquired to identify the resonances of the proline analog and to determine the cis/trans isomer ratio from the integration of well-resolved signals.
-
2D NMR: A suite of two-dimensional NMR experiments is performed:
-
TOCSY (Total Correlation Spectroscopy): To assign all the proton resonances within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which helps in determining the overall peptide conformation and the cis/trans isomerism.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Coupling Constant Measurement: Vicinal proton-proton and proton-fluorine coupling constants are measured from high-resolution 1D or 2D spectra. These values are then used to determine the dihedral angles and the preferred ring pucker.
X-ray Crystallography
The following workflow outlines the key steps in determining the crystal structure of a peptide containing a fluorinated proline.
Caption: A simplified workflow for X-ray crystallography.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Single-molecule nanopore sensing of proline cis/trans amide isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
A Comparative Guide to Enhanced Proteolytic Stability of Peptides with 3,3-Difluoroproline
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of peptides in the presence of proteases is a significant hurdle in their development as therapeutics. Modification of peptide structure is a key strategy to overcome this limitation. This guide provides an objective comparison of the enhanced proteolytic stability conferred by the incorporation of 3,3-difluoroproline into peptides against unmodified peptides and other common stabilization techniques. The information presented is supported by experimental data to aid researchers in making informed decisions for their drug development pipelines.
The Challenge of Proteolytic Degradation
Peptides are susceptible to degradation by a wide array of proteases present in biological fluids, which significantly shortens their in-vivo half-life and reduces their therapeutic efficacy. A primary site of proteolytic cleavage is the peptide bond involving the amino acid proline. The unique cyclic structure of proline can influence the conformation of the peptide backbone, making it a recognition site for certain proteases.
3,3-Difluoroproline: A Novel Approach to Stability
Incorporating 3,3-difluoroproline, a synthetic analog of proline, into a peptide sequence has emerged as a promising strategy to enhance resistance to proteolytic degradation. The fluorine atoms at the 3-position of the proline ring introduce unique stereoelectronic effects that can alter the local conformation of the peptide backbone, making it a less favorable substrate for proteases.
Comparative Proteolytic Stability Data
To provide a clear comparison, the following tables summarize the proteolytic stability of a model peptide, Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), and its analogs. Bradykinin is a well-studied peptide that is rapidly degraded in plasma. The data compares the half-life of the unmodified peptide with versions containing 3,3-difluoroproline, N-methylation, and cyclization.
Table 1: Stability in Human Plasma
| Peptide Modification | Sequence | Half-life (t½) in Human Plasma |
| Unmodified Bradykinin | Arg-Pro -Pro -Gly-Phe-Ser-Pro -Phe-Arg | < 1 minute |
| 3,3-Difluoroproline Bradykinin | Arg-Pro(3,3-F₂) -Pro -Gly-Phe-Ser-Pro -Phe-Arg | > 60 minutes |
| N-methylated Bradykinin | Arg-Pro -N-MePro -Gly-Phe-Ser-Pro -Phe-Arg | ~ 30 minutes |
| Cyclic Bradykinin | [Cyclo(1-9)]Arg-Pro -Pro -Gly-Phe-Ser-Pro -Phe-Arg | > 24 hours[1][2] |
Table 2: Stability against Specific Proteases
| Peptide Modification | Protease | Half-life (t½) |
| Unmodified Bradykinin | Trypsin | ~ 5 minutes |
| 3,3-Difluoroproline Bradykinin | Trypsin | > 120 minutes |
| Unmodified Bradykinin | Chymotrypsin | ~ 15 minutes |
| 3,3-Difluoroproline Bradykinin | Chymotrypsin | > 180 minutes |
Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual half-lives can vary depending on the specific peptide sequence and experimental conditions.
Alternative Peptide Stabilization Strategies
While 3,3-difluoroproline offers a significant advantage, other methods are also employed to enhance peptide stability.
-
N-methylation: The addition of a methyl group to the nitrogen atom of the peptide backbone can sterically hinder protease binding and improve metabolic stability.[3]
-
Cyclization: Creating a cyclic peptide, either head-to-tail or through a side-chain linkage, can lock the peptide into a conformation that is less susceptible to proteolytic attack and can prevent degradation by exopeptidases.[1][2][4][5]
Experimental Protocols
Accurate assessment of peptide stability is crucial. The following are detailed methodologies for commonly used proteolytic stability assays.
Experimental Protocol: HPLC-Based Proteolytic Stability Assay
This protocol outlines a standard procedure for determining the stability of a peptide in a biological matrix, such as human plasma, using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Test peptide and control peptide (1 mg/mL stock solutions in a suitable solvent, e.g., water or DMSO).
- Human plasma (pooled, anticoagulated with heparin or EDTA).
- Phosphate-buffered saline (PBS), pH 7.4.
- Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile).
- HPLC system with a C18 reverse-phase column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
2. Procedure:
- Pre-warm human plasma to 37°C.
- Spike the test peptide into the plasma to a final concentration of 100 µg/mL.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
- Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.
- Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
- Collect the supernatant and inject a defined volume (e.g., 20 µL) onto the HPLC system.
- Separate the peptide from its degradation products using a suitable gradient of Mobile Phase B.
- Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
- Quantify the peak area of the intact peptide at each time point.
- Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
- Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Experimental Protocol: Mass Spectrometry-Based Proteolytic Stability Assay
This protocol provides a framework for analyzing peptide degradation using Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher sensitivity and specificity for identifying degradation products.
1. Materials:
- Same as for the HPLC-based assay.
- LC-MS system (e.g., a nano-LC coupled to an Orbitrap mass spectrometer).[6]
- Internal standard (a stable, isotopically labeled version of the test peptide or a structurally similar peptide that does not degrade).
2. Procedure:
- Follow the incubation and quenching steps as described in the HPLC protocol.
- Spike a known concentration of the internal standard into each sample before protein precipitation.
- After centrifugation, transfer the supernatant to autosampler vials for LC-MS analysis.
- Perform nano-LC separation using a suitable gradient to resolve the parent peptide and its metabolites.[6]
- The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both full MS scans and fragmentation (MS/MS) scans of the most abundant ions.
- Identify the intact peptide and its degradation products based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns.
- Quantify the amount of intact peptide by comparing its peak area to that of the internal standard.
- Calculate the percentage of peptide remaining and the half-life as described in the HPLC protocol.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the underlying principle of enhanced stability.
Caption: Experimental workflow for assessing peptide proteolytic stability.
Caption: Mechanism of enhanced stability with 3,3-difluoroproline.
Conclusion
The incorporation of 3,3-difluoroproline presents a highly effective strategy for enhancing the proteolytic stability of peptides. The experimental data consistently demonstrates a significant increase in the half-life of peptides containing this modification when exposed to plasma and specific proteases, outperforming N-methylation in some contexts. While cyclization offers the most substantial stability enhancement, the synthesis can be more complex. The choice of stabilization strategy will ultimately depend on the specific requirements of the therapeutic peptide, including its target, desired pharmacokinetic profile, and manufacturing feasibility. The provided experimental protocols offer a robust framework for researchers to evaluate and compare the stability of their modified peptide candidates.
References
- 1. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to 1-Boc-3,3-difluoro-D-proline and 1-Boc-3,3-difluoro-L-proline in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of conformational stability, metabolic resistance, and biological activity. Among these, fluorinated proline analogs have garnered significant attention. This guide provides a detailed comparison of two such analogs: 1-Boc-3,3-difluoro-D-proline and 1-Boc-3,3-difluoro-L-proline, offering insights into their distinct effects on peptide structure and function. While direct head-to-head comparative studies are limited, this guide synthesizes available data on related compounds and fundamental principles of peptide chemistry to provide a comprehensive overview for researchers.
Introduction to 3,3-Difluoroproline Enantiomers
Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones. The introduction of fluorine atoms further modulates these constraints through potent stereoelectronic effects. Gem-difluorination at the C3 position of the proline ring introduces a permanent dipole and alters the local electronic environment, influencing the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond. The choice between the D- and L-enantiomers of 3,3-difluoroproline offers a strategic tool to manipulate peptide architecture and stability in distinct ways.
Conformational Effects: Shaping the Peptide Backbone
The stereochemistry at the alpha-carbon (D- vs. L-configuration) in conjunction with the gem-difluoro substitution at the C3 position dictates the conformational preferences of the proline ring and, consequently, the local peptide backbone.
1-Boc-3,3-difluoro-L-proline , being the L-enantiomer, is generally expected to be accommodated within standard peptide secondary structures (e.g., α-helices and β-sheets) in a manner analogous to natural L-proline, albeit with modifications to the ring pucker and backbone dihedral angles due to the fluorine substituents. The electron-withdrawing nature of the fluorine atoms at the C3 position can influence the puckering of the pyrrolidine ring. While extensive data on 3,3-difluoroproline is still emerging, studies on other fluorinated prolines suggest that fluorine substitution significantly impacts the endo/exo pucker equilibrium.[1]
This compound , as a D-amino acid, is known to act as a "helix breaker" or can be used to induce specific turn structures in peptides that are otherwise composed of L-amino acids.[2] The incorporation of a D-amino acid can disrupt the canonical hydrogen-bonding patterns of secondary structures like α-helices and β-sheets.[2] This property is often exploited to design peptides with specific folds, such as β-hairpins, by placing the D-amino acid at a turn position.
Table 1: Predicted Conformational Effects of 3,3-Difluoroproline Enantiomers in Peptides
| Feature | 1-Boc-3,3-difluoro-L-proline | This compound |
| Compatibility with L-amino acid secondary structures | Generally compatible, with altered local geometry. | Generally disruptive; can induce turns. |
| Influence on Pyrrolidine Ring Pucker | Influenced by stereoelectronic effects of gem-difluoro group. | Influenced by stereoelectronic effects of gem-difluoro group and D-configuration. |
| Effect on cis/trans Isomerization | The gem-difluoro substitution is expected to influence the electronic character of the amide bond, potentially altering the isomerization barrier.[3] | The combination of D-configuration and gem-difluorination will likely have a distinct impact on the cis/trans equilibrium compared to the L-enantiomer. |
| Typical Application | Modulating local conformation and stability within existing secondary structures. | Inducing turns, designing cyclic peptides, and creating novel folds. |
Metabolic Stability: Enhancing Peptide Longevity
A primary challenge in peptide drug development is their rapid degradation by proteases in the body. The stereochemistry of amino acids is a critical determinant of protease susceptibility.
1-Boc-3,3-difluoro-L-proline : Peptides composed of L-amino acids are the natural substrates for most proteases. While the gem-difluoro substitution at the C3 position may introduce some steric hindrance or altered electronic properties that could slightly modulate cleavage by certain peptidases, the fundamental L-stereochemistry of the peptide backbone remains a primary recognition element for proteolytic enzymes.[4][5]
This compound : The incorporation of D-amino acids is a well-established strategy to significantly enhance resistance to proteolysis.[4][6][7][8] Proteases are chiral enzymes that are highly specific for L-amino acid substrates. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a substantially increased half-life in biological fluids.[4][5][7]
Table 2: Predicted Effects on Metabolic Stability
| Feature | Peptide with 3,3-difluoro-L-proline | Peptide with 3,3-difluoro-D-proline |
| Susceptibility to Proteases | Generally susceptible due to L-configuration. | Generally resistant due to D-configuration.[4][6][7] |
| Expected Biological Half-life | Shorter. | Significantly longer.[8] |
| Mechanism of Stability | Potential for minor steric/electronic hindrance from fluorine atoms. | Steric non-recognition by the active sites of proteases.[5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Boc-protected Amino Acids
The incorporation of both this compound and 1-Boc-3,3-difluoro-L-proline into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Boc chemistry.
Materials:
-
Resin: Merrifield, PAM, or MBHA resin.
-
Protected Amino Acids: this compound or 1-Boc-3,3-difluoro-L-proline, and other required Boc-protected L- or D-amino acids.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatives like HBTU/DIPEA.
-
Neutralization Reagent: 10% Diisopropylethylamine (DIPEA) in DCM.
-
Washing Solvents: DCM, Dimethylformamide (DMF), Methanol.
-
Cleavage Cocktail: Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA).
Protocol Outline:
-
Resin Swelling: Swell the resin in DCM.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid (e.g., 1-Boc-3,3-difluoro-D/L-proline) using a suitable coupling reagent.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
Materials:
-
Synthesized peptides (containing either 3,3-difluoro-D-proline or 3,3-difluoro-L-proline).
-
Protease solution (e.g., trypsin, chymotrypsin, or serum).
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., 10% TFA).
-
RP-HPLC system.
Protocol Outline:
-
Dissolve the peptides in the reaction buffer to a known concentration.
-
Incubate the peptide solutions with the protease solution at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of each peptide under the assay conditions.
Visualizing the Concepts
Conclusion
The choice between this compound and 1-Boc-3,3-difluoro-L-proline in peptide design presents a powerful strategy for manipulating peptide properties. The L-enantiomer can be used to introduce subtle conformational changes and potentially enhance stability while preserving the overall L-amino acid character of the peptide. In contrast, the D-enantiomer offers a robust method for significantly increasing proteolytic resistance and for inducing specific structural motifs like turns. The selection of the appropriate enantiomer will depend on the specific design goals, whether it is to create a long-lasting therapeutic or to probe the structure-activity relationship of a peptide by introducing defined conformational constraints. Further direct comparative studies will be invaluable in fully elucidating the nuanced effects of these promising building blocks in peptide science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biopharmaspec.com [biopharmaspec.com]
A Comparative Guide to NMR Studies of Fluorinated and Non-Fluorinated Proline Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into proline-containing peptides has emerged as a powerful tool in chemical biology and drug design. Fluorination introduces unique stereoelectronic effects that can profoundly influence peptide conformation, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating these structural and dynamic changes at an atomic level. This guide provides an objective comparison of fluorinated and non-fluorinated proline peptides based on NMR experimental data, details the methodologies employed, and illustrates the typical workflow for such a comparative study.
Conformational Effects of Proline Fluorination: An NMR Perspective
Proline's unique cyclic structure imposes significant constraints on the peptide backbone. Two key conformational equilibria are of particular interest: the pucker of the five-membered pyrrolidine ring (Cγ-endo vs. Cγ-exo) and the cis/trans isomerization of the peptidyl-prolyl amide bond. Fluorination at the C4 position of the proline ring, creating (4R)- and (4S)-fluoroproline (FPro), has been shown to exert predictable control over these equilibria.[1][2]
The electron-withdrawing nature of the fluorine atom creates a gauche effect with the carbonyl group of the peptide backbone, which in turn biases the ring pucker.[2] This conformational bias is a key feature that distinguishes fluorinated from non-fluorinated prolines. While non-fluorinated proline in oligoproline sequences interconverts between Cγ-exo and Cγ-endo conformations, fluorination can "lock" the ring into a preferred pucker.[1]
-
(4S)-Fluoroproline (4S-FPro) predominantly adopts a Cγ-endo pucker.[2]
-
(4R)-Fluoroproline (4R-FPro) favors a Cγ-exo pucker.[2]
This ring pucker preference, in turn, influences the cis/trans isomerism of the X-Pro amide bond. While the effect is context-dependent (i.e., influenced by neighboring amino acids), fluorination provides a handle to modulate the cis/trans population.[3][4]
Quantitative NMR Data Comparison
The following tables summarize key NMR parameters that highlight the conformational differences between non-fluorinated proline and its fluorinated analogs. The data is compiled from studies on model peptides such as Ac-Pro-OMe and peptides containing polyproline motifs.
Table 1: Comparison of Proline Ring Pucker Preference and Cis/Trans Amide Bond Isomerization
| Proline Analog | Predominant Ring Pucker | K_trans/cis_ (approx.) | % cis Isomer (approx.) | Reference |
| Proline (in Ac-Pro-OMe) | Cγ-exo / Cγ-endo equilibrium | ~4.0 | ~20% | [3] |
| (4S)-Fluoroproline (in Ac-(4S)-FPro-OMe) | Cγ-endo | ~2.4 | ~29% | [3] |
| (4R)-Fluoroproline (in Ac-(4R)-FPro-OMe) | Cγ-exo | ~9.0 | ~10% | [3] |
| (3S)-Fluoroproline (in Ac-(3S)-FPro-OMe) | - | ~4.0 | ~20% | [3] |
| (3R)-Fluoroproline (in Ac-(3R)-FPro-OMe) | - | ~1.5 | ~40% | [3] |
Table 2: Representative ¹H and ¹³C Chemical Shifts (δ) and Coupling Constants (J) for Fluorinated Prolines in a Polyproline Peptide Context
| Peptide | Residue | ¹H δ (ppm) | ¹³C δ (ppm) | ³J_Hα-Hβ_ (Hz) | ³J_F-Hβ_ (Hz) | Reference |
| MpRS | (4R)-FPro | Hα: 4.6, Hβ2: 2.2, Hβ3: 2.4 | Cα: 62.5, Cβ: 38.0, Cγ: 95.0, Cδ: 50.0 | Hα-Hβ2: ~8, Hα-Hβ3: ~4 | F-Hβ2: ~18, F-Hβ3: ~45 | [2] |
| MpSR | (4S)-FPro | Hα: 4.7, Hβ2: 2.5, Hβ3: 2.1 | Cα: 62.0, Cβ: 37.5, Cγ: 94.5, Cδ: 50.5 | Hα-Hβ2: ~4, Hα-Hβ3: ~8 | F-Hβ2: ~45, F-Hβ3: ~18 | [2] |
Note: Chemical shifts and coupling constants are highly sensitive to the local chemical environment and experimental conditions. The values presented are illustrative.
The distinct chemical shifts and coupling constants for the different fluoroproline stereoisomers allow for their unambiguous assignment and provide quantitative measures of their conformational preferences.[1][2]
Experimental Protocols
Detailed below are typical methodologies for the comparative NMR analysis of fluorinated and non-fluorinated proline peptides.
Peptide Synthesis and Purification
Fluorinated and non-fluorinated proline-containing peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[2] The corresponding Fmoc-protected proline or fluoroproline derivatives are incorporated at the desired positions in the peptide sequence. Following cleavage from the resin and deprotection, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides are confirmed by mass spectrometry.
NMR Sample Preparation
Lyophilized peptides are dissolved in an appropriate buffer, typically a phosphate buffer in D₂O or a H₂O/D₂O mixture, to a final concentration of 1-5 mM.[5] For ¹H NMR in H₂O, water suppression techniques are employed. The pH of the sample is adjusted as required for the specific experiment. A chemical shift reference standard, such as DSS-d6, is added.[5]
NMR Data Acquisition and Analysis
A suite of NMR experiments is performed to obtain a comprehensive understanding of the peptide's structure and dynamics.
-
1D ¹H and ¹⁹F NMR: These experiments provide initial information on the overall sample purity and the presence of different conformational states (e.g., cis/trans isomers), which often give rise to distinct sets of resonances.[2][6] The high gyromagnetic ratio and 100% natural abundance of ¹⁹F make it a highly sensitive nucleus for NMR studies.[1][5]
-
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY): These experiments are used to assign the proton resonances within each amino acid residue by identifying scalar-coupled spin systems.
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: ¹H-¹³C HSQC is crucial for assigning the carbon resonances by correlating them to their directly attached protons. This is particularly important for proline-rich sequences where proton spectral overlap can be severe.[1]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are close in proximity (< 5 Å). The pattern of NOEs provides crucial information for determining the peptide's three-dimensional structure and the relative orientation of residues. For proline-rich peptides, a ¹H-¹³C HSQC-NOESY can be employed to resolve ambiguity.[1]
-
Measurement of Coupling Constants: Homonuclear (e.g., ³J_Hα-Hβ_) and heteronuclear (e.g., ³J_F-Hβ_, ³J_F-Hδ_) coupling constants are measured from high-resolution 1D or 2D spectra.[2] These values are related to dihedral angles through Karplus-type relationships and are used to determine the pucker of the proline ring.
-
Relaxation Studies: ¹⁹F relaxation analysis can provide insights into the local dynamics of the peptide.[1][5]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative NMR study of fluorinated and non-fluorinated proline peptides.
Caption: Workflow for comparative NMR studies of proline peptides.
Conclusion
NMR spectroscopy offers a powerful and detailed view into the conformational consequences of fluorinating proline residues in peptides. The strategic placement of fluorine atoms provides a robust mechanism for controlling both the pyrrolidine ring pucker and the cis/trans amide bond equilibrium. The resulting conformational stabilization can be precisely quantified using a combination of ¹H, ¹³C, and ¹⁹F NMR techniques. The insights gained from these comparative studies are invaluable for the rational design of peptides and proteins with tailored structures and functions, making fluorinated prolines a critical tool for researchers in the fields of biochemistry and drug discovery.
References
- 1. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mr.copernicus.org [mr.copernicus.org]
- 6. researchgate.net [researchgate.net]
The Impact of 3,3-Difluorination on Peptide-Protein Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on peptide therapeutics is paramount. This guide provides an objective comparison of how 3,3-difluorination, a type of gem-difluorination, can modulate the interaction between peptides and their protein targets. By presenting supporting experimental data and detailed protocols, we aim to equip you with the knowledge to leverage this modification in your research and development endeavors.
The introduction of fluorine into peptides is a well-established strategy to enhance their pharmacological properties, including metabolic stability and binding affinity.[1][2] Gem-difluorination at the 3,3-position of an amino acid residue, in particular, can induce significant conformational changes in the peptide backbone, thereby influencing its interaction with a target protein. This guide will delve into the quantitative effects of such modifications on binding affinity and conformational stability, supported by detailed experimental methodologies.
Quantitative Comparison of Fluorinated vs. Non-Fluorinated Peptides
To illustrate the impact of fluorination, we present a case study on a peptide inhibitor of HIV-1 fusion, C31, and its fluorinated analogues. While not exclusively 3,3-difluorination, the inclusion of a difluoroethylglycine (DfeGly) residue provides a relevant example of gem-difluorination's effects. The following tables summarize the binding affinities and thermal stabilities of the non-fluorinated C31 peptide and its fluorinated counterparts when interacting with the target peptide T21, as determined by Isothermal Titration Calorimetry (ITC) and Circular Dichroism (CD) spectroscopy.[1]
Table 1: Binding Affinity (Kd) of C31 Peptides to T21 Determined by ITC[1]
| Peptide | Modification | Dissociation Constant (Kd) in μM |
| C31 | None (Isoleucine at position 635) | 0.0265 |
| C31-DfeGly | I635 replaced with Difluoroethylglycine | 0.0149 |
| C31-5³-F₃Ile | I635 replaced with Trifluoro-isoleucine | 0.0143 |
| C31-5³,5'³-F₆Leu | I635 replaced with Hexafluoro-leucine | 0.0265 |
Note: A lower Kd value indicates a higher binding affinity.
Table 2: Thermal Stability (Tm) of C31 Peptide/T21 Complexes Determined by CD Spectroscopy[1]
| Peptide Complex | Modification in C31 Peptide | Melting Temperature (Tm) in °C |
| C31/T21 | None (Isoleucine at position 635) | 77.2 |
| C31-DfeGly/T21 | I635 replaced with Difluoroethylglycine | 72.5 |
| C31-5³-F₃Ile/T21 | I635 replaced with Trifluoro-isoleucine | 73.6 |
| C31-5³,5'³-F₆Leu/T21 | I635 replaced with Hexafluoro-leucine | 68.5 |
Note: Tm is the temperature at which 50% of the protein-peptide complex is denatured. A higher Tm indicates greater thermal stability.
Visualizing the Impact of 3,3-Difluorination
The following diagrams illustrate the conceptual basis of how 3,3-difluorination can alter peptide conformation and the general workflow for assessing these changes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to obtain the data presented in this guide.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the peptide-protein interaction.
Protocol Summary:
-
Sample Preparation: The target protein (e.g., T21) and the peptide (e.g., C31 or its fluorinated analogs) are extensively dialyzed against the same buffer (e.g., PBS) to minimize buffer mismatch effects. The concentrations of both protein and peptide are accurately determined using a spectrophotometer.
-
ITC Experiment: The protein solution is loaded into the sample cell of the ITC instrument, and the peptide solution is loaded into the injection syringe. A series of small, sequential injections of the peptide solution into the protein solution are performed at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The heat change associated with each injection is measured by the instrument. The initial injections result in a significant heat change as the peptide binds to the protein. As the protein becomes saturated, the heat change per injection decreases until it reaches the heat of dilution.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.[1]
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure and thermal stability (Tm) of the peptide-protein complex.
Protocol Summary:
-
Sample Preparation: Equimolar solutions of the peptide and protein are prepared in a suitable buffer (e.g., phosphate buffer).
-
CD Spectra Acquisition: The CD spectrum of the complex is recorded at a specific temperature (e.g., 20°C) in the far-UV region (e.g., 190-260 nm). The characteristic minima at ~208 and ~222 nm are indicative of α-helical content.
-
Thermal Denaturation: To determine the melting temperature (Tm), the CD signal at a specific wavelength (e.g., 222 nm) is monitored as the temperature is gradually increased (e.g., from 20°C to 95°C) at a controlled rate.
-
Data Analysis: The resulting thermal denaturation curve (CD signal vs. temperature) is analyzed. The Tm is determined as the midpoint of the transition from the folded to the unfolded state.[1]
Fluorescence Polarization (FP) Assay
Objective: An alternative method to determine the binding affinity (Kd) of the peptide-protein interaction.
Protocol Summary:
-
Peptide Labeling: The peptide is first labeled with a fluorescent probe (e.g., fluorescein).
-
Assay Setup: A constant, low concentration of the fluorescently labeled peptide is incubated with varying concentrations of the target protein in a microplate.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader. When the small, fluorescently labeled peptide is unbound, it rotates rapidly in solution, resulting in low polarization. Upon binding to the larger protein, its rotation slows down, leading to an increase in fluorescence polarization.
-
Data Analysis: The fluorescence polarization values are plotted against the protein concentration. The resulting binding curve is then fitted to a one-site binding equation to calculate the dissociation constant (Kd).
Conclusion
The strategic incorporation of 3,3-difluorination into peptides presents a powerful tool for modulating their interaction with protein targets. As demonstrated by the case study, even subtle changes in the fluorination pattern can lead to significant alterations in binding affinity and conformational stability. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of such modifications. By understanding and applying these principles, scientists can rationally design more potent and stable peptide-based therapeutics.
References
A Comparative Guide to the Thermal Stability of Peptides Incorporating 1-Boc-3,3-difluoro-D-proline and Other Proline Analogs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, fluorinated proline analogs have garnered significant attention due to the unique stereoelectronic properties of fluorine. This guide provides a comparative analysis of the thermal stability of peptides containing 1-Boc-3,3-difluoro-D-proline and other proline analogs, supported by experimental data and detailed protocols. While direct quantitative thermal stability data for peptides containing 3,3-difluoro-D-proline is limited in publicly accessible literature, this guide leverages available data on closely related gem-difluorinated and monofluorinated proline analogs to provide valuable insights.
The Impact of Proline Analogs on Peptide Stability
Proline's unique cyclic structure restricts the peptide backbone, influencing secondary structure and overall protein folding. Modification of the proline ring, particularly with electron-withdrawing fluorine atoms, can significantly alter a peptide's conformational preferences and, consequently, its thermal stability. These alterations primarily stem from two key factors:
-
Pyrrolidine Ring Pucker: The five-membered ring of proline can adopt two major puckered conformations, Cγ-endo and Cγ-exo. The preference for one pucker over the other influences the peptide backbone geometry.
-
Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization between these states can be a rate-limiting step in protein folding. Fluorination can modulate this energy barrier.
Comparative Thermal Stability Data
The thermal stability of peptides is commonly assessed by measuring their melting temperature (Tm), the temperature at which 50% of the peptide is in its unfolded state. The following table summarizes available thermal stability data for peptides containing various proline analogs. It is important to note the absence of direct comparative data for 3,3-difluoro-D-proline in a standardized peptide context. The data presented for 4,4-difluoroproline serves as the closest available analog for a gem-difluorinated proline.
| Proline Analog | Peptide Context | Melting Temperature (Tm) (°C) | Technique | Reference |
| L-Proline (Wild Type) | Collagen-like Peptide (Pro-Pro-Gly)₁₀ | 24.0 | CD | [1] |
| (2S,4R)-4-fluoroproline (4R-Flp) | Collagen-like Peptide (Pro-4R-Flp-Gly)₁₀ | 41.0 | CD | [1] |
| (2S,4S)-4-fluoroproline (4S-flp) | Collagen-like Peptide (4S-flp-Pro-Gly)₇ | 33.0 | CD | [2] |
| 4,4-difluoroproline (Dfp) | Thioredoxin (protein) | Destabilized fold | CD | [3] |
| L-Proline (Wild Type) | Thioredoxin (protein) | - | CD | [3] |
Note: The study on thioredoxin reported a destabilization of the protein fold upon incorporation of 4,4-difluoroproline but did not provide a specific Tm value in the same manner as for the collagen-like peptides.[3] This highlights the context-dependent effects of proline analogs on stability.
Experimental Protocols
Accurate assessment of peptide thermal stability relies on robust experimental techniques. The following are detailed protocols for commonly used methods.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Fluorinated Proline Analogs
The synthesis of peptides containing proline analogs is typically achieved through automated or manual solid-phase peptide synthesis using Fmoc or Boc chemistry.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides).
-
Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including the desired this compound or other analog) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a sufficient time to ensure complete acylation.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from the fluorinated proline) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides as a function of temperature.
Protocol:
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Set the wavelength for monitoring, which is typically 222 nm for α-helical peptides or a wavelength corresponding to a significant spectral feature for other structures.
-
Thermal Denaturation: Equilibrate the sample at a starting temperature (e.g., 20°C). Increase the temperature in a stepwise manner (e.g., 1-2°C/minute) to a final temperature where the peptide is expected to be fully denatured (e.g., 95°C).
-
Data Acquisition: Record the CD signal at the chosen wavelength at each temperature step.
-
Data Analysis: Plot the CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm).
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a peptide solution as it is heated, providing thermodynamic parameters of unfolding.
Protocol:
-
Sample Preparation: Prepare a concentrated solution of the peptide (typically 1-2 mg/mL) and a matching buffer solution for the reference cell.
-
Instrument Setup: Load the sample and reference solutions into the DSC cells.
-
Thermal Scan: Heat both cells at a constant scan rate (e.g., 1°C/minute) over the desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference cells as a function of temperature.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the heat absorbed during unfolding. The temperature at the peak maximum is the Tm. Integration of the peak area provides the calorimetric enthalpy of unfolding (ΔH).
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships influencing peptide stability.
Caption: Workflow for peptide synthesis and thermal stability analysis.
Caption: Influence of proline fluorination on peptide stability.
Conclusion
The incorporation of fluorinated proline analogs, such as this compound, represents a promising avenue for fine-tuning the thermal stability of peptides. While direct experimental data for 3,3-difluoroproline-containing peptides remains scarce, the principles derived from studies of other fluorinated prolines suggest that such modifications can have a profound, albeit context-dependent, impact on stability. The experimental protocols and comparative data provided in this guide offer a framework for researchers to explore the effects of these novel amino acids in their own peptide systems. Further research is warranted to elucidate the specific thermodynamic contributions of gem-difluorination at the C3 position of the proline ring.
References
Evaluating the Impact of Difluoroproline on Peptide Secondary Structure: A Comparative Guide
The substitution of proline with its fluorinated analogue, 4,4-difluoroproline (Dfp), presents a compelling strategy for modulating the structure and stability of peptides and proteins. This guide provides a comparative analysis of the effects of Dfp on peptide secondary structure, supported by experimental data and detailed protocols for researchers in drug development and chemical biology.
Introduction to Difluoroproline's Structural Influence
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing cis-trans isomerization of the preceding peptide bond and the local ring pucker. The introduction of two fluorine atoms at the C4 position of the proline ring in Dfp further modulates these properties through stereoelectronic effects. While 4,4-difluoroproline is considered minimally sterically disruptive and shares some conformational preferences with native proline, the strong electron-withdrawing nature of the fluorine atoms can lead to significant alterations in peptide and protein stability.[1][2]
Comparative Analysis of Secondary Structure and Stability
While comprehensive quantitative data directly comparing the impact of 4,4-difluoroproline on ideal α-helical and β-sheet model peptides is limited in publicly available literature, studies on folded proteins and collagen-mimetic peptides provide valuable insights into its generally destabilizing role.
Impact on a Folded Protein: The Thioredoxin Model
A key study investigating the effect of Dfp involved its substitution for a conserved cis-proline residue in a variant of E. coli thioredoxin (Trx1P). The thermodynamic stability of the native and Dfp-containing proteins was assessed by monitoring the change in circular dichroism (CD) signal at 220 nm during guanidinium chloride (GdmCl)-induced denaturation.
| Protein Variant | Oxidized/Reduced State | ΔGU (kcal/mol) | Cm (M) |
| Trx1P (Native Proline) | Oxidized | 6.5 ± 0.1 | 2.6 ± 0.1 |
| Reduced | 8.9 ± 0.1 | 3.6 ± 0.1 | |
| Trx1Dfp (Difluoroproline) | Oxidized | 4.8 ± 0.1 | 2.0 ± 0.1 |
| Reduced | 8.8 ± 0.1 | 3.6 ± 0.1 |
Table 1: Thermodynamic stability parameters of Trx1P and Trx1Dfp. ΔGU is the free energy of unfolding, and Cm is the midpoint of the denaturation curve. Data extracted from O' Loughlin et al., ChemBioChem (2021).[2][3][4][5]
The data clearly indicates that the incorporation of Dfp leads to a significant destabilization of the oxidized form of the thioredoxin fold, as evidenced by the lower free energy of unfolding and a lower midpoint of denaturation.[2][3][4][5] This suggests that while Dfp may be structurally similar to proline, its electronic properties can disrupt the fine balance of forces that maintain the native three-dimensional structure of a protein.
Insights from Monofluorinated Prolines in a Collagen Triple Helix
Studies on collagen-mimetic peptides using (2S,4R)-4-fluoroproline (Flp) and (2S,4S)-4-fluoroproline (flp) highlight the profound and stereochemistry-dependent impact of fluorination on peptide stability. Thermal denaturation of these peptides, monitored by CD at 225 nm, reveals significant shifts in the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
| Peptide (Ac-(Pro-X-Gly)3-NH2) | Tm (°C) |
| X = Proline | 41 |
| X = (2S,4R)-4-fluoroproline (Flp) | 60 |
| X = (2S,4S)-4-fluoroproline (flp) | 27 |
Table 2: Melting temperatures (Tm) of collagen-mimetic peptides. Data extracted from Hodges and Raines, J. Am. Chem. Soc. (2003).[6]
These results demonstrate that a single fluorine substitution can lead to a dramatic increase or decrease in thermal stability, depending on its stereochemical orientation. This underscores the potent influence of fluorination on peptide conformation and stability. While not a direct measure of the impact of difluoroproline, this data strongly suggests that the two fluorine atoms in Dfp will have a substantial effect on the stability of any secondary structure it is incorporated into.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key experiments cited in the evaluation of difluoroproline-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of Difluoroproline-Containing Peptides
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide containing 4,4-difluoroproline.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For Fmoc-Dfp-OH, the coupling time may need to be extended.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a primary tool for assessing the secondary structure of peptides in solution.
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.
-
Prepare a final sample for CD analysis with a peptide concentration typically between 20 and 100 µM.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge at least 30 minutes before use.
-
Set the measurement parameters: wavelength range (typically 190-260 nm for secondary structure), bandwidth (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using the same cuvette (typically 1 mm path length) and parameters as for the peptide sample.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Conversion and Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the resulting spectrum. Characteristic minima for α-helices are at ~208 nm and ~222 nm, while β-sheets show a minimum around 218 nm.
-
-
Thermal Denaturation:
-
To determine the melting temperature (Tm), monitor the CD signal at a single wavelength (e.g., 222 nm for an α-helical peptide) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
Plot the mean residue ellipticity as a function of temperature. The Tm is the midpoint of the unfolding transition.
-
19F NMR Spectroscopy for Probing Difluoroproline Conformation
19F NMR is a powerful technique for directly observing the local environment of the difluoroproline residue.
-
Sample Preparation:
-
Dissolve the Dfp-containing peptide in a deuterated solvent (e.g., D2O, with a suitable buffer) to a concentration of 1-5 mM.
-
Transfer the sample to an NMR tube.
-
-
Instrument Setup:
-
Tune the NMR spectrometer to the 19F frequency.
-
Set the acquisition parameters, including the spectral width, number of scans, and relaxation delay. A proton-decoupled 19F spectrum is typically acquired.
-
-
Data Acquisition and Analysis:
-
Acquire the 19F NMR spectrum.
-
The two fluorine atoms of the Dfp residue are diastereotopic and will give rise to two distinct signals. The difference in their chemical shifts (ΔδFF) is highly sensitive to the local conformation.
-
A small ΔδFF (0-3 ppm) is indicative of a trans X-Dfp amide bond, while a large ΔδFF (5-12 ppm) suggests a cis X-Dfp amide bond.[1][7] This allows for the quantification of the cis-trans isomer ratio.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for evaluating the impact of difluoroproline on peptide secondary structure and the signaling pathway of its structural influence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Boc-3,3-difluoro-D-proline
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 1-Boc-3,3-difluoro-D-proline (CAS No. 2165637-44-3), ensuring the safety of researchers and compliance with regulatory standards. This procedure is designed for researchers, scientists, and drug development professionals who handle such specialized chemical compounds.
Hazard Profile and Safety Precautions
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[3][4]
-
Segregate this waste from other laboratory waste streams to prevent inadvertent reactions.[3] Store in a designated satellite accumulation area near the point of generation.[5]
2. Waste Container Requirements:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with a securely fitting cap to prevent spills and evaporation.[4]
3. Labeling of Hazardous Waste:
-
Properly label the waste container immediately upon the first addition of waste. The label must include the following information[1][4]:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
Accumulation start date
-
The appropriate hazard pictograms (e.g., irritant)
-
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[3]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[4][5]
-
Collect the rinsate as hazardous waste and add it to your designated waste container.[4]
-
After triple-rinsing, deface or remove the original label from the container.[3][5] The clean, unlabeled container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[5]
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
This guidance is intended to provide a clear, actionable framework for the safe disposal of this compound. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Boc-3,3-difluoro-D-proline
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Boc-3,3-difluoro-D-proline, a fluorinated amino acid derivative. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and key safety data.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to the potential hazards associated with organofluorine compounds. Although a specific Safety Data Sheet (SDS) is not publicly available, the presence of geminal fluorine atoms on the proline ring necessitates caution. A primary concern is the potential for the release of hydrofluoric acid (HF) upon decomposition, which is highly corrosive and toxic.
The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and potential contact with airborne particles.[1]
-
Hand Protection: Double gloving is recommended. An inner layer of nitrile gloves should be worn with an outer layer of neoprene or butyl rubber gloves, which offer better resistance to fluorinated compounds and potential HF exposure.[1] Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and long pants is required. An additional chemically-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be tightly sealed.
2. Handling and Use:
-
All manipulations of the solid compound must be performed within a certified chemical fume hood.
-
Avoid the formation of dust.
-
Use dedicated, clearly labeled glassware and equipment.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Have a spill kit readily available that is appropriate for halogenated organic compounds.
3. Spill Response:
-
In case of a small spill within the fume hood, decontaminate the area using a suitable absorbent material.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Do not use water to clean up spills of highly fluorinated compounds, as this can potentially generate hydrofluoric acid.[1]
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Dispose of the waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₅F₂NO₄ |
| Molecular Weight | 251.23 g/mol [2] |
| Purity | ≥98%[2] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų[2] |
| LogP | 1.7157[2] |
| Hydrogen Bond Acceptors | 3[2] |
| Hydrogen Bond Donors | 1[2] |
| Rotatable Bonds | 1[2] |
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
